S-Selanyl Cysteine
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H7NO2SSe |
|---|---|
Molecular Weight |
200.13 g/mol |
IUPAC Name |
(2R)-2-amino-3-selanylsulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2SSe/c4-2(1-7-8)3(5)6/h2,8H,1,4H2,(H,5,6)/t2-/m0/s1 |
InChI Key |
KRUPEGHZMWTFPP-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S[SeH] |
Canonical SMILES |
C(C(C(=O)O)N)S[SeH] |
Origin of Product |
United States |
Biosynthesis of Selenocysteine
Precursor Utilization in Selenocysteine (B57510) Synthesis
The synthesis of the selenocysteyl-tRNA[Ser]Sec molecule, the form of selenocysteine ready for protein synthesis, relies on the utilization of specific precursor molecules that provide the carbon backbone and the essential selenium atom.
The carbon backbone of selenocysteine is derived from the amino acid L-serine. plos.org The process begins with the charging of a specific tRNA, designated as tRNA[Ser]Sec, with serine. This reaction is catalyzed by seryl-tRNA synthetase (SerRS). oup.comnih.gov The resulting molecule, seryl-tRNA[Ser]Sec, serves as the initial scaffold upon which selenocysteine will be built. plos.org
The selenium atom is provided by selenide (B1212193), which is derived from dietary selenium sources. However, free selenide is highly reactive and potentially toxic to cells. cornell.edu Therefore, it is believed to be managed through a specific delivery system, possibly involving selenium-binding proteins, to ensure it is safely channeled to the biosynthetic pathway. cornell.edupnas.org Selenocysteine lyase is one enzyme considered a candidate for mobilizing a usable form of selenium from L-selenocysteine for the synthesis pathway. pnas.org
Selenide itself is not directly incorporated. It must first be activated to form monoselenophosphate (SeP). plos.orgjst.go.jp This molecule serves as the active selenium donor for the synthesis of selenocysteine. plos.orgnih.gov The synthesis of selenophosphate is an ATP-dependent reaction catalyzed by the enzyme selenophosphate synthetase (SPS). ontosight.aipnas.orgnih.gov
In mammals, there are two homologs of this enzyme, SPS1 and SPS2. nih.govunl.edu Research has shown that SPS2 is the essential enzyme for generating selenophosphate for selenoprotein biosynthesis. nih.govnih.govunl.edu Knockdown studies in cell cultures demonstrated that a reduction in SPS2 severely impaired selenoprotein synthesis, a function that could not be compensated for by SPS1. nih.govunl.edu This highlights the critical and specific role of SPS2 in producing the active selenium donor required for the pathway. nih.gov
Role of Serine and Selenide in Cellular Pathways
Enzymatic Machinery for Selenocysteine Formation
The conversion of the serine moiety on tRNA[Ser]Sec to a selenocysteine residue is a sophisticated enzymatic cascade. The process differs slightly between bacteria and the archaeal/eukaryotic domains, with the latter involving an additional phosphorylation step. wikipedia.orgnih.gov
Seryl-tRNA Ligase Activity in Initial Aminoacylation
The first enzymatic step is the attachment of serine to its specific tRNA, tRNA[Ser]Sec. This is performed by seryl-tRNA synthetase (SerRS), an enzyme that recognizes both the standard tRNA for serine (tRNASer) and the unique tRNA for selenocysteine (tRNA[Ser]Sec). jst.go.jpaars.online Despite this dual specificity, the efficiency of aminoacylation for tRNA[Ser]Sec is lower compared to tRNASer. oup.com The resulting seryl-tRNA[Ser]Sec is not used directly for translation by the standard elongation factors. wikipedia.org Instead, it is channeled into the dedicated selenocysteine biosynthetic pathway. wikipedia.org
O-Phosphoseryl-tRNA Kinase (PSTK) Function
In eukaryotes and archaea, the seryl-tRNA[Ser]Sec molecule is then phosphorylated by the enzyme O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK). nih.govnih.govwikipedia.org This kinase specifically recognizes the seryl-tRNA[Ser]Sec complex and catalyzes the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of the serine residue, forming O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec). nih.govpnas.orgpnas.org
PSTK's specificity is crucial for ensuring that only serine attached to tRNA[Ser]Sec is phosphorylated, distinguishing it from the large pool of seryl-tRNASer destined for standard protein synthesis. nih.gov Structural studies have revealed that PSTK recognizes unique features of the tRNA[Ser]Sec molecule, particularly its characteristic long D-arm, which is different from that of tRNASer. nih.govnih.gov This phosphorylation step is an essential prerequisite for the final conversion to selenocysteine in these domains of life. maayanlab.cloud
Selenocysteine Synthase (SecS/SelA) Mechanism
The final step in the biosynthesis is catalyzed by selenocysteine synthase. In bacteria, this enzyme is known as SelA, while in archaea and eukaryotes, it is called SecS. nih.govspring8.or.jp
In Bacteria: The pyridoxal (B1214274) phosphate (PLP)-dependent enzyme SelA directly uses seryl-tRNA[Ser]Sec as its substrate. plos.orgnih.gov It catalyzes the elimination of the hydroxyl group from the serine moiety, forming an enzyme-bound aminoacrylyl-tRNA intermediate. nih.gov This intermediate then reacts with selenophosphate (SeP), the active selenium donor, to form selenocysteyl-tRNA[Ser]Sec. plos.orgnih.gov
In Archaea and Eukaryotes: The enzyme SecS utilizes O-phosphoseryl-tRNA[Ser]Sec as its substrate. plos.orgnih.govnih.gov SecS, which is also a PLP-dependent enzyme, catalyzes the replacement of the phosphate group with a selenol group derived from selenophosphate. plos.orgpnas.org This reaction yields the final product: selenocysteyl-tRNA[Ser]Sec. plos.org This pathway, involving the phosphorylated intermediate, represents the established route for selenocysteine formation in higher organisms. nih.govnih.gov
Data Tables
Table 1: Key Enzymes in Eukaryotic/Archaeal Selenocysteine Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product | Function |
|---|---|---|---|---|
| Seryl-tRNA Synthetase | SerRS | L-serine, tRNA[Ser]Sec, ATP | Seryl-tRNA[Ser]Sec | Attaches serine to its specific tRNA. nih.govaars.online |
| O-Phosphoseryl-tRNA Kinase | PSTK | Seryl-tRNA[Ser]Sec, ATP | O-Phosphoseryl-tRNA[Ser]Sec | Phosphorylates the serine moiety. nih.govnih.govmaayanlab.cloud |
| Selenophosphate Synthetase 2 | SPS2 | Selenide, ATP | Monoselenophosphate (SeP) | Generates the active selenium donor. nih.govnih.gov |
Table 2: Comparison of Selenocysteine Biosynthesis Pathways
| Step | Eubacteria | Archaea & Eukaryota |
|---|---|---|
| 1. Aminoacylation | Seryl-tRNA[Ser]Sec is formed by Seryl-tRNA Synthetase (SerRS). plos.org | Seryl-tRNA[Ser]Sec is formed by Seryl-tRNA Synthetase (SerRS). nih.gov |
| 2. Intermediate Step | Not applicable. | The seryl moiety is phosphorylated by O-Phosphoseryl-tRNA Kinase (PSTK) to form O-Phosphoseryl-tRNA[Ser]Sec. nih.govnih.gov |
| 3. Selenium Donor | Monoselenophosphate, synthesized by Selenophosphate Synthetase (SelD). ontosight.aiunl.edu | Monoselenophosphate, synthesized by Selenophosphate Synthetase 2 (SPS2). nih.govnih.gov |
| 4. Final Conversion | Selenocysteine Synthase (SelA) converts Seryl-tRNA[Ser]Sec to Selenocysteyl-tRNA[Ser]Sec. plos.orgnih.gov | Selenocysteine Synthase (SecS) converts O-Phosphoseryl-tRNA[Ser]Sec to Selenocysteyl-tRNA[Ser]Sec. plos.orgnih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| S-Selanyl Cysteine |
| Selenocysteine (Sec) |
| L-serine |
| Selenide |
| Monoselenophosphate (SeP) |
| Adenosine triphosphate (ATP) |
| O-phosphoserine (Sep) |
| Seryl-tRNA[Ser]Sec |
| O-Phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec) |
| Selenocysteyl-tRNA[Ser]Sec |
| Pyridoxal phosphate (PLP) |
tRNA-Mediated Biosynthesis Pathway
The biosynthesis of selenocysteine is fundamentally a tRNA-mediated event. The pathway initiates with the "mischarging" of tRNA[Ser]Sec with L-serine by the enzyme seryl-tRNA synthetase (SerRS), the same enzyme that charges the canonical tRNASer. nih.gov This initial step produces seryl-tRNA[Ser]Sec, which serves as the scaffold for the subsequent enzymatic transformations that convert the attached serine into a selenocysteine residue. nih.govplos.org This entire process ensures that selenocysteine is synthesized and handled in a protected, tRNA-bound form, which is crucial given the reactivity and potential toxicity of free selenols. ethz.ch
Specificity of tRNA[Ser]Sec
The transfer RNA for selenocysteine, tRNA[Ser]Sec, possesses unique structural features that distinguish it from all other canonical tRNAs, including tRNASer. These features are critical for its specific recognition by the enzymes of the selenocysteine biosynthetic pathway and for preventing its participation in standard protein synthesis pathways.
One of the most prominent features, particularly in bacteria, is an extended acceptor arm of 13 base pairs. oup.comnih.gov This is significantly longer than the typical 7 base-pair acceptor stem found in other tRNAs. This extended arm is a major identity element for the selenocysteine synthesis and incorporation machinery. nih.gov In humans, the long extra arm is also a primary determinant for serylation by SerRS. oup.com
Furthermore, tRNA[Ser]Sec often lacks certain conserved base modifications and has a different D-loop and T-loop interaction compared to canonical tRNAs. mdpi.com These structural idiosyncrasies ensure that seryl-tRNA[Ser]Sec is not recognized by the standard elongation factor (EF-Tu in bacteria, eEF1A in eukaryotes), thus preventing the erroneous insertion of serine at UGA codons. tandfonline.com Instead, a specialized elongation factor (SelB in bacteria, EFsec in eukaryotes) specifically binds to selenocysteyl-tRNA[Ser]Sec to deliver it to the ribosome. pnas.orgmdpi.com The dissociation constant for the interaction between E. coli Seryl-tRNA synthetase (EcSerRS) and tRNA[Ser]Sec has been determined to be approximately 126 nM. nih.govresearchgate.net
Mammalian cells contain two major isoforms of tRNA[Ser]Sec which differ in the methylation status of the uridine (B1682114) at the wobble position (U34) of the anticodon. tandfonline.com The two isoforms contain either 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U) or 5-methoxycarbonylmethyl-2′-O-methyluridine (mcm⁵Um). tandfonline.com The accumulation of the mcm⁵Um isoform is associated with the synthesis of "stress-response" selenoproteins. tandfonline.com
Sequential Enzymatic Reactions on tRNA
Once seryl-tRNA[Ser]Sec is formed, the pathway diverges depending on the domain of life. However, in all cases, the serine moiety is enzymatically converted to a selenocysteine moiety while attached to the tRNA.
In eukaryotes and archaea, the conversion is a two-step process. nih.govmdpi.com
Phosphorylation: The seryl-tRNA[Ser]Sec is first phosphorylated by the enzyme O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK), using ATP as the phosphate donor. plos.orgpnas.org This reaction produces O-phosphoseryl-tRNA[Ser]Sec (Sep-tRNA[Ser]Sec). PSTK is highly specific for seryl-tRNA[Ser]Sec and does not phosphorylate free serine or seryl-tRNASer. pnas.org
Selenation: The phosphoseryl group is then replaced by a selenol group in a reaction catalyzed by Sep-tRNA:Sec-tRNA synthase (SepSecS). nih.govyale.edu This enzyme, which is a pyridoxal phosphate (PLP)-dependent protein, utilizes selenophosphate as the active selenium donor to generate selenocysteyl-tRNA[Ser]Sec. nih.govplos.org
In bacteria, the process is more direct, involving a single enzymatic step. mdpi.comescholarship.org
Direct Conversion: The enzyme selenocysteine synthase (SelA), also a PLP-dependent enzyme, directly converts seryl-tRNA[Ser]Sec into selenocysteyl-tRNA[Ser]Sec. oup.comescholarship.org This reaction also requires selenophosphate as the selenium donor. oup.com The reaction proceeds through an aminoacrylyl-tRNA intermediate. oup.com
The active selenium donor in all domains, selenophosphate, is synthesized from selenide and ATP by the enzyme selenophosphate synthetase (SPS). plos.orgnih.gov In mammals, the enzyme responsible for this is selenophosphate synthetase 2 (SPS2). nih.govunl.edu
Comparative Biosynthesis Across Organisms
While the core principle of tRNA-dependent synthesis is conserved, the specific enzymes and steps involved in producing selenocysteyl-tRNA[Ser]Sec show distinct differences across the domains of life.
Eukaryotic and Archaeal Pathways
The biosynthetic pathway for selenocysteine is remarkably similar in eukaryotes and archaea. nih.govnih.govfrontiersin.org Both domains utilize a two-step conversion from seryl-tRNA[Ser]Sec involving the intermediate O-phosphoseryl-tRNA[Ser]Sec. nih.govfrontiersin.org This pathway relies on two key enzymes: PSTK and SepSecS. researchgate.net
The discovery of this pathway clarified the long-standing question of selenocysteine synthesis in these domains. plos.orgunl.edu The enzyme SepSecS was identified as the protein previously known as the soluble liver antigen (SLA). plos.org The conservation of this two-step pathway, requiring PSTK and SepSecS, suggests a common evolutionary origin for selenocysteine synthesis in archaea and eukaryotes, distinct from the bacterial system. plos.orgyale.edu In archaea, some methanogens utilize a similar tRNA-dependent pathway for the synthesis of cysteine, where Sep-tRNACys is converted to Cys-tRNACys. frontiersin.orgoup.com
Bacterial Selenocysteine Synthesis
Bacteria employ a more streamlined, single-step pathway for selenocysteine synthesis. escholarship.orgfrontiersin.org After seryl-tRNA synthetase charges tRNA[Ser]Sec with serine, the enzyme selenocysteine synthase (SelA) directly catalyzes the conversion of the seryl moiety to a selenocysteyl moiety. oup.comtandfonline.com This reaction uses selenophosphate as the selenium donor and forms an aminoacrylyl-tRNA intermediate. nih.gov
The bacterial SelA enzyme is a homodecameric protein. oup.comescholarship.org The structural and functional differences between the bacterial SelA and the archaeal/eukaryotic SepSecS provide strong evidence for the independent molecular evolution of these two distinct selenocysteine biosynthesis pathways. escholarship.org
Interplay with Cysteine Biosynthesis Pathways
There is a fascinating interplay between the biosynthesis of selenocysteine and cysteine. While cysteine is typically synthesized through a different pathway and encoded by UGU and UGC codons, under certain conditions, the selenocysteine machinery can be utilized to synthesize cysteine. pnas.org
It has been demonstrated that selenophosphate synthetase 2 (SPS2) can use sulfide (B99878) instead of selenide as a substrate, producing thiophosphate. nih.govnih.gov This thiophosphate can then be used by selenocysteine synthase (SecS in eukaryotes) to convert O-phosphoseryl-tRNA[Ser]Sec into cysteinyl-tRNA[Ser]Sec. nih.govnih.gov This novel pathway results in a cysteine residue being attached to the selenocysteine-specific tRNA. nih.gov
This Cys-tRNA[Ser]Sec can then be incorporated into selenoproteins at the UGA codon, effectively replacing a selenocysteine with a cysteine residue. nih.govpnas.org The level of this cysteine-for-selenocysteine substitution has been shown to be influenced by the availability of dietary selenium. nih.govpnas.org In mice, lower selenium levels lead to a higher proportion of cysteine insertion into the selenoprotein thioredoxin reductase 1 (TR1). pnas.org This discovery reveals a previously unknown de novo pathway for cysteine synthesis on a tRNA scaffold in mammals and suggests a mechanism for regulating selenoprotein function based on selenium and sulfur availability. nih.govpnas.org
Overlap and Distinctiveness of Precursor Utilization
The biosynthesis of selenocysteine demonstrates a fascinating overlap with the metabolic pathways of other amino acids, particularly its sulfur-containing analog, cysteine. The primary precursor for the carbon backbone of selenocysteine is L-serine, which is attached to tRNASec. nih.gov This establishes a direct link to serine metabolism.
The distinctiveness of the pathway lies in its requirement for a specific selenium donor, selenophosphate. pnas.org However, research has revealed a significant point of overlap in the utilization of sulfur and selenium precursors by the selenocysteine synthesis machinery. The enzyme selenophosphate synthetase 2 (SPS2) is not absolutely specific to selenide. In the presence of sulfide, SPS2 can catalyze the formation of thiophosphate, a sulfur analog of selenophosphate. nih.govresearchgate.net
This thiophosphate can then be utilized by SepSecS as a substrate. Instead of forming selenocysteine, the enzyme catalyzes the reaction between thiophosphate and O-phosphoseryl-tRNASec to produce cysteine-tRNASec. nih.govresearchgate.net This discovery unveiled a novel, tRNA-dependent pathway for cysteine biosynthesis that hijacks the selenocysteine machinery. This means that the same set of enzymes (PSTK and SepSecS) and the specific tRNA (tRNASec) can produce either selenocysteine or cysteine, with the outcome being determined by the relative availability of selenide versus sulfide. pnas.org
| Feature | Selenocysteine Synthesis | Novel Cysteine Synthesis via Sec Machinery |
| Amino Acid Backbone Precursor | L-Serine | L-Serine |
| tRNA Carrier | tRNASec | tRNASec |
| Intermediate | O-phosphoseryl-tRNASec | O-phosphoseryl-tRNASec |
| Chalcogen Precursor | Selenide (for Selenophosphate) | Sulfide (for Thiophosphate) |
| Activating Enzyme | Selenophosphate Synthetase 2 (SPS2) | Selenophosphate Synthetase 2 (SPS2) |
| Final Synthesis Enzyme | SepSecS | SepSecS |
| Final Product on tRNA | Selenocysteinyl-tRNASec | Cysteinyl-tRNASec |
| Codon for Insertion | UGA | UGA |
Cysteine Insertion in Selenoprotein Synthesis Under Specific Conditions
The ability of the selenocysteine biosynthesis pathway to produce Cysteinyl-tRNASec leads to the co-translational insertion of cysteine in place of selenocysteine at UGA codons within selenoprotein mRNAs. nih.gov This substitution is not random but is a regulated process that occurs under specific physiological conditions, primarily dictated by the cellular ratio of selenium to sulfur. pnas.org
The insertion of cysteine at these UGA sites is dependent on the entire selenocysteine insertion apparatus, including the SECIS element in the 3' untranslated region of the selenoprotein mRNA. pnas.org This confirms that the ribosome is being directed to read UGA as an amino acid codon, but the identity of the inserted amino acid can vary.
Detailed research findings have quantified this phenomenon in key selenoproteins. Studies on thioredoxin reductase 1 (TR1) and selenoprotein P (SelP) have shown that the level of cysteine-for-selenocysteine substitution is inversely proportional to selenium availability. nih.govplos.org
Low Selenium Status: In environments with limited selenium, the production of selenophosphate is reduced. This condition favors the utilization of the more abundant sulfide by SPS2 to generate thiophosphate. pnas.org Consequently, there is an increased synthesis of Cysteinyl-tRNASec and a higher frequency of cysteine insertion into selenoprotein active sites. In mice on a selenium-deficient diet, cysteine was found to replace selenocysteine at up to 50% of the UGA-coded positions in liver TR1. pnas.org
Normal Selenium Status: Even under conditions of adequate selenium intake, a baseline level of cysteine insertion occurs. In mice on a standard diet, approximately 10% of the TR1 in the liver contained cysteine instead of selenocysteine. pnas.org Similarly, SelP isolated directly from human plasma showed that up to 8% of certain selenocysteine residues were replaced by cysteine. plos.org
High Sulfide/Thiophosphate: Supplementing mammalian cells with thiophosphate, the sulfur analog of the selenium donor, can lead to a nearly complete replacement of selenocysteine with cysteine at the UGA codon of TR1. pnas.orgplos.org
This substitution has significant functional implications, as the catalytic properties of cysteine and selenocysteine differ, with selenocysteine generally being more reactive. ethz.ch The replacement of the catalytically active selenocysteine with cysteine can modulate the activity of selenoenzymes and represents a mechanism for regulating selenoprotein function in response to dietary selenium. nih.govresearchgate.net
| Selenoprotein | Organism/System | Condition | Cysteine Substitution Level |
| Thioredoxin Reductase 1 (TR1) | Mouse Liver | Selenium-Deficient Diet | ~50% |
| Thioredoxin Reductase 1 (TR1) | Mouse Liver | Normal Selenium Diet | ~10% |
| Selenoprotein P (SelP) | Human Plasma | Normal Dietary Intake | Up to 8% (position-dependent) |
| Thioredoxin Reductase 1 (TR1) | Mammalian Cells | Thiophosphate Supplementation | Nearly 100% |
Genetic Encoding and Translational Insertion of Selenocysteine
Recoding of the UGA Codon for Selenocysteine (B57510)
The central event in selenoprotein synthesis is the reinterpretation of the UGA codon. embopress.orgmsu.ru In most organisms, this codon signals the termination of polypeptide chain elongation. msu.ru However, in the context of selenoprotein messenger RNA (mRNA), a specific downstream RNA structure and associated protein factors override this stop signal, directing the ribosome to insert selenocysteine instead. nih.govtandfonline.com This recoding event is not a random error but a highly regulated process essential for the function of a unique class of proteins. nih.gov
The UGA codon possesses a dual role in the genetic code, acting as both a termination signal and a codon for selenocysteine. embopress.orgmsu.rucrg.eu This ambiguity presents a challenge to the translational machinery, which must accurately distinguish between a UGA codon that signifies the end of a protein and one that specifies selenocysteine insertion. plos.org The context of the mRNA molecule, specifically the presence of a Selenocysteine Insertion Sequence (SECIS) element, is the primary determinant for this distinction. embopress.orgcrg.eu The competition between translation termination factors and the selenocysteine incorporation machinery at the UGA codon is a critical control point in selenoprotein expression. msu.ruplos.org In mammals, UGA is the most frequently used stop codon, adding another layer of complexity to this regulatory process. msu.ru The ability of the cell to correctly interpret the UGA codon is crucial, as misinterpretation can lead to truncated, non-functional proteins or the incorrect insertion of amino acids. embopress.org
Selenocysteine Insertion Sequence (SECIS) Elements
The key cis-acting element that dictates the recoding of the UGA codon is the Selenocysteine Insertion Sequence (SECIS) element. wikipedia.orgbionity.com This is a specific stem-loop structure located within the mRNA of selenoproteins. wikipedia.orgbionity.com The presence of a functional SECIS element is an absolute requirement for the incorporation of selenocysteine. nih.gov
SECIS elements are typically around 60 nucleotides in length and fold into a characteristic hairpin or stem-loop structure. wikipedia.orgbionity.com While the primary sequences of SECIS elements can vary, they share conserved secondary structural features. crg.eubionity.com In eukaryotes, the SECIS element is characterized by a stem, a kink-turn or internal loop region, and an apical loop. wikipedia.orgnih.gov The kink-turn region often contains non-Watson-Crick base pairs, such as A-G pairs, which are critical for its function. crg.euwikipedia.orgbionity.com A conserved sequence motif, often AUGA in eukaryotes, is typically found in the SECIS core and is essential for the binding of protein factors. nih.gov
Table 1: Key Structural Motifs of Eukaryotic SECIS Elements
| Structural Motif | Description | Conserved Features |
| Apical Loop | The terminal loop of the hairpin structure. | Variable in size (5-30 nucleotides). wikipedia.org |
| Stem | The double-stranded region of the hairpin. | Contains both canonical and non-canonical base pairs. |
| SECIS Core (Kink-Turn) | An internal loop or bulge within the stem. | Contains conserved nucleotides (e.g., AUGA) and non-Watson-Crick base pairs (e.g., A-G). wikipedia.orgnih.gov |
The location of the SECIS element within the mRNA molecule varies between different domains of life. crg.eubionity.com In bacteria, the SECIS element is located immediately downstream of the UGA codon it recodes, placing it within the coding sequence of the gene. crg.eubionity.comuni-freiburg.de In contrast, in archaea and eukaryotes, the SECIS element is almost always found in the 3' untranslated region (3'-UTR) of the mRNA. crg.euwikipedia.orgbionity.com A single SECIS element in the 3'-UTR can direct the insertion of selenocysteine at multiple UGA codons within the coding sequence of that same mRNA. bionity.comoup.com However, some eukaryotic selenoprotein genes have been found to contain SECIS-like elements within their coding regions, suggesting that this positional constraint may not be absolute. embopress.org Furthermore, some selenoprotein mRNAs, like that for selenoprotein P, contain multiple SECIS elements in their 3'-UTR. oup.comroyalsocietypublishing.org
Table 2: Positional Variations of SECIS Elements
| Domain of Life | Typical Location of SECIS Element | Implication |
| Bacteria | Immediately downstream of the UGA codon (within the coding sequence). crg.eubionity.comuni-freiburg.de | A separate SECIS element is required for each selenocysteine-coding UGA. |
| Archaea | 3' Untranslated Region (3'-UTR). wikipedia.orgbionity.com | A single SECIS can direct insertion at multiple UGA codons. |
| Eukaryotes | 3' Untranslated Region (3'-UTR). wikipedia.orgbionity.com | A single SECIS can direct insertion at multiple UGA codons. bionity.com |
Structural Features of SECIS Elements in mRNA
Ancillary Protein Factors in Selenocysteine Translation
The recoding of the UGA codon is not solely dependent on the SECIS element but also requires a set of specialized trans-acting protein factors. These proteins recognize the SECIS element and the selenocysteine-charged transfer RNA (tRNASec) and deliver it to the ribosome for incorporation into the growing polypeptide chain.
In bacteria, the key protein factor is SelB . embopress.orgnih.govnih.gov SelB is a specialized elongation factor that performs two critical functions: it binds to the SECIS element and it also binds to the selenocysteine-charged tRNA (Sec-tRNASec). nih.govembopress.org This dual-binding capacity allows SelB to act as a bridge, recruiting the Sec-tRNASec to the ribosome when it encounters a UGA codon in the context of a downstream SECIS element. embopress.org
In eukaryotes and archaea, the process is more complex and involves at least two primary proteins: SECIS Binding Protein 2 (SBP2) and a specialized elongation factor, eEFSec (in eukaryotes). nih.govembopress.orgtandfonline.com SBP2 is responsible for specifically recognizing and binding to the SECIS element in the 3'-UTR of selenoprotein mRNAs. nih.govtandfonline.complos.org Once bound, SBP2 recruits the eEFSec/Sec-tRNASec complex to the ribosome. embopress.org Unlike the bacterial SelB, eukaryotic SBP2 does not directly bind to the tRNASec. embopress.org The interaction between SBP2 and the SECIS element is a critical regulatory step, and the binding affinity can vary between different SECIS elements, contributing to a hierarchy of selenoprotein synthesis. embopress.orgnih.gov
Table 3: Comparison of SelB and SBP2
| Feature | SelB (Bacteria) | SBP2 (Eukaryotes) |
| Primary Function | Binds both SECIS element and Sec-tRNASec. nih.govembopress.org | Binds the SECIS element and recruits the eEFSec/Sec-tRNASec complex. nih.govembopress.orgtandfonline.com |
| Binding to Sec-tRNASec | Direct | Indirect (via eEFSec) |
| Location of Target SECIS | Downstream of UGA in coding region. crg.eubionity.com | 3'-UTR. wikipedia.orgbionity.com |
| Associated Elongation Factor | Itself acts as the elongation factor. embopress.orgnih.gov | Works in concert with eEFSec. embopress.org |
Interaction with Elongation Factors
The incorporation of selenocysteine (Sec) into a nascent polypeptide chain is a critical process that requires a specialized translational machinery, distinct from that used for the 20 canonical amino acids. A key component of this machinery is a dedicated elongation factor that specifically recognizes selenocysteyl-tRNA (Sec-tRNASec) and delivers it to the ribosome. ontosight.aiplos.org This specialized factor ensures that the UGA codon is interpreted as a signal for Sec insertion rather than termination. wikipedia.org
In bacteria, this role is fulfilled by the elongation factor SelB. oup.comtandfonline.com SelB is a multidomain protein that exhibits structural similarities to the canonical elongation factor Tu (EF-Tu). oup.com However, unlike EF-Tu, which binds all standard aminoacyl-tRNAs, SelB exclusively recognizes and binds Sec-tRNASec. wikipedia.orgoup.com This specificity is conferred by unique structural features of both the tRNASec and the SelB protein. unesp.br The interaction is also highly dependent on the nucleotide bound to SelB; the affinity of Sec-tRNASec for GTP-bound SelB is over a million times higher than for its GDP-bound form. This GTP-dependent high-affinity binding is crucial for the efficient delivery of Sec-tRNASec to the ribosome. Furthermore, SelB possesses an additional C-terminal domain that is responsible for binding to a specific mRNA structure, the Selenocysteine Insertion Sequence (SECIS) element, which is essential for UGA recoding. unesp.br
In eukaryotes and archaea, the specialized elongation factor is known as eEFSec (or mSelB). ontosight.aiuniprot.orgnih.gov Similar to its bacterial counterpart, eEFSec binds Sec-tRNASec in a GTP-dependent manner and delivers it to the ribosome. plos.orguniprot.org However, the eukaryotic system involves an additional key protein: the SECIS-binding protein 2 (SBP2). nih.govuniprot.org SBP2 first binds to the SECIS element in the 3'-untranslated region (3'-UTR) of the selenoprotein mRNA and is thought to recruit the eEFSec/GTP/Sec-tRNASec complex to the ribosome. plos.orgnih.govlife-science-alliance.org This recruitment is a critical step that facilitates the correct interpretation of the UGA codon. nih.govembopress.org Structural studies of archaeal SelB reveal a unique domain arrangement that resembles a "chalice," a feature previously seen only in the initiation factor IF2/eIF5B, suggesting a chimeric nature between elongation and initiation factors. nih.govembopress.org This specialized structure is believed to be crucial for its function in UGA recoding. nih.gov
| Domain of Life | Elongation Factor | Key Interacting Partners | Mechanism Summary |
|---|---|---|---|
| Bacteria | SelB | Sec-tRNASec, GTP, SECIS element | SelB directly binds both the Sec-tRNASec-GTP complex and the mRNA SECIS element to deliver Sec to the ribosome at the UGA codon. oup.comunesp.br |
| Eukarya / Archaea | eEFSec / mSelB | Sec-tRNASec, GTP, SBP2 (in Eukarya) | SBP2 binds the SECIS element and recruits the eEFSec-GTP-Sec-tRNASec complex, which then delivers Sec to the ribosome. plos.orguniprot.orgnih.gov |
Mechanisms of Selenocysteine-tRNA Recognition and Delivery
The recognition of Sec-tRNASec and its delivery to the ribosome is a highly specific process that prevents the UGA codon from being prematurely recognized as a stop signal. This fidelity is achieved through a coordinated interplay of cis-acting RNA elements and trans-acting protein factors. nih.gov
The primary determinant for UGA recoding is the Selenocysteine Insertion Sequence (SECIS) element, a distinct stem-loop structure within the selenoprotein mRNA. wikipedia.orglife-science-alliance.org In bacteria, the SECIS element is located immediately downstream of the UGA codon being recoded. tandfonline.comunesp.br In eukaryotes and archaea, it is found in the 3'-UTR of the mRNA. oup.comembopress.org
The delivery process begins with the specific recognition of Sec-tRNASec by its dedicated elongation factor (SelB in bacteria, eEFSec in eukaryotes). ontosight.aiunesp.br The tRNASec itself has unique structural features that distinguish it from all other tRNAs, including a longer acceptor stem and a distinct variable arm, which prevent it from binding to the standard elongation factor EF-Tu (or eEF1A in eukaryotes) and ensure its recognition by SelB/eEFSec. wikipedia.orgunesp.br
In bacteria, the GTP-bound SelB forms a quaternary complex with Sec-tRNASec and the SECIS element on the mRNA. oup.comunesp.br This complex then positions the Sec-tRNASec at the ribosomal A-site opposite the UGA codon. oup.com The binding of SelB to the SECIS element is thought to induce a conformational change in the ribosome that pauses translation and allows for the insertion of selenocysteine, thereby overriding the termination signal.
In eukaryotes, the process is more complex and involves the SECIS-binding protein 2 (SBP2). uniprot.orgembopress.org SBP2 binds with high affinity to the SECIS element in the 3'-UTR. nih.govuniprot.org This binding event is a prerequisite for recruiting the eEFSec-GTP-Sec-tRNASec ternary complex to the selenoprotein messenger RNP (mRNP). nih.govoup.com Once recruited, the complex is delivered to the UGA codon at the ribosomal A-site. uniprot.org GTP hydrolysis by eEFSec then releases the factor from the ribosome, allowing the Sec-tRNASec to be accommodated and the peptide bond to be formed. uniprot.org The interaction between SBP2 and the ribosome is thought to be a key step in preventing the binding of release factors to the UGA codon. nih.gov Studies have shown that SBP2 is an essential component, and its depletion abolishes selenocysteine insertion. embopress.org
Regulation of Selenoprotein Expression by Selenocysteine Availability
The expression of selenoproteins is tightly regulated by the availability of selenium. nih.gov When selenium levels are low, the cell must prioritize the synthesis of essential selenoproteins. nih.gov This hierarchical regulation occurs at the post-transcriptional level, primarily by controlling the stability of selenoprotein mRNAs. nih.govplos.org
Under conditions of selenium deficiency, the intracellular pool of Sec-tRNASec is reduced. molbiolcell.org This scarcity leads to inefficient translation of the UGA codons in selenoprotein mRNAs. oup.com When the ribosome stalls at a UGA codon due to the lack of available Sec-tRNASec, the UGA is recognized as a premature termination codon (PTC). molbiolcell.orgnih.gov This recognition triggers the Nonsense-Mediated mRNA Decay (NMD) pathway, a cellular surveillance mechanism that degrades mRNAs containing PTCs to prevent the synthesis of truncated, potentially harmful proteins. oup.comnih.govmdpi.com
The susceptibility of different selenoprotein mRNAs to NMD varies, which forms the basis of the hierarchical regulation. plos.orgnih.gov Transcripts for certain selenoproteins, such as Glutathione (B108866) Peroxidase 1 (GPX1), are highly sensitive to selenium levels and are rapidly degraded via NMD during deficiency. plos.orgmolbiolcell.org In contrast, mRNAs for other selenoproteins, like Glutathione Peroxidase 4 (GPX4) and Thioredoxin Reductases (TXNRDs), are more resistant to degradation and are preferentially translated even when selenium is limited. plos.orgnih.govdoi.org This differential stability ensures that critical selenoproteins are maintained at the expense of less essential ones. nih.gov
The mechanism behind this differential sensitivity is linked to the efficiency of SECIS elements and the affinity of SBP2 for them. nih.gov SECIS elements from high-priority selenoproteins, such as Selenoprotein P, appear to bind SBP2 more avidly, leading to more efficient recruitment of the insertion machinery and outcompeting lower-priority transcripts for the limited supply of Sec-tRNASec. nih.gov This competition dictates which mRNAs are successfully translated and which are targeted for degradation. nih.gov Therefore, the availability of selenocysteine directly modulates gene expression by influencing the fate of selenoprotein mRNAs, shunting them towards either translation or decay. nih.govmdpi.com
| Condition | Sec-tRNASec Level | UGA Codon Fate | Selenoprotein mRNA Fate | Outcome |
|---|---|---|---|---|
| Selenium Replete | Sufficient | Recoded as Selenocysteine | Stable and translated | Synthesis of all selenoproteins. nih.gov |
| Selenium Deficient | Limiting | Recognized as Premature Termination Codon | Degraded by Nonsense-Mediated Decay (NMD) | Hierarchical expression: synthesis of essential selenoproteins is prioritized, while others are downregulated. nih.govplos.orgnih.gov |
Metabolism and Catabolism of Selenocysteine
Intracellular Fate of Selenocysteine (B57510)
Once synthesized or made available from dietary sources, selenocysteine follows specific intracellular pathways. Its primary fate is incorporation into a unique class of proteins, but it can also be converted into other selenium-containing metabolites.
Unlike the other 20 standard amino acids, selenocysteine is not directly coded in the genetic code. wikipedia.org Its incorporation into nascent polypeptide chains is a unique process that involves the recoding of a UGA codon, which typically functions as a translation termination or "stop" signal. nih.govresearchgate.net This translational recoding is a highly sophisticated mechanism that prevents premature termination of protein synthesis and ensures the insertion of selenocysteine at the correct position. nih.gov
The process is directed by a specific structural element within the messenger RNA (mRNA) of selenoproteins, known as the Selenocysteine Insertion Sequence (SECIS). wikipedia.orgoup.com This cis-acting stem-loop structure, located in the 3' untranslated region (3'-UTR) of eukaryotic selenoprotein mRNAs, is the primary signal for UGA recoding. nih.govoup.com The successful incorporation of selenocysteine requires a suite of dedicated trans-acting factors that recognize the SECIS element and the UGA codon. nih.gov In eukaryotes, this machinery includes a specialized selenocysteine-specific tRNA (tRNA[Ser]Sec), a unique elongation factor (eEFSec), and the SECIS Binding Protein 2 (SBP2), which binds to the SECIS element and recruits the other components to the ribosome. nih.govontosight.ai
The synthesis of selenocysteine itself occurs on its specific tRNA molecule. wikipedia.orgresearchgate.net The tRNA[Ser]Sec is first charged with serine by a seryl-tRNA synthetase. The serine is then phosphorylated, and finally, the phosphate (B84403) group is replaced by a selenide (B1212193) (-SeH) group, derived from selenophosphate, to form the final Sec-tRNA[Ser]Sec. oup.comijbs.com This complex is then delivered to the ribosome by the eEFSec to be incorporated into the growing polypeptide chain at the UGA codon. nih.gov The efficiency of this process can be influenced by factors such as selenium availability and the concentration of the tRNA and other components, creating a competitive environment between selenocysteine incorporation and translation termination at the UGA codon. nih.govnih.gov In humans, this intricate system facilitates the production of at least 25 known selenoproteins, many of which play critical roles in redox regulation and antioxidant defense. nih.govoup.com
| Component | Type | Function | Reference |
|---|---|---|---|
| UGA Codon | Genetic Code | Typically a stop codon, recoded to specify selenocysteine. | wikipedia.orgnih.gov |
| SECIS Element | cis-acting mRNA element | Stem-loop structure in the 3'-UTR that signals for Sec incorporation. | nih.govoup.com |
| tRNA[Ser]Sec | Specialized tRNA | Carries selenocysteine to the ribosome. | wikipedia.orgresearchgate.net |
| eEFSec | trans-acting protein factor | A specific elongation factor that delivers Sec-tRNA[Ser]Sec to the ribosome. | nih.gov |
| SBP2 | trans-acting protein factor | SECIS Binding Protein 2; binds the SECIS element and recruits the incorporation machinery. | nih.govontosight.ai |
| SEPHS2 | Enzyme | Selenophosphate Synthetase 2; synthesizes selenophosphate, the active selenium donor. | oup.comnih.gov |
Selenocysteine that is not incorporated into proteins, whether derived from the diet, from selenoprotein degradation, or from the metabolism of other seleno-compounds like selenomethionine (B1662878), enters a central metabolic pool. ijbs.comnih.gov A key step in this pathway is the conversion of selenocysteine into hydrogen selenide (H₂Se), a pivotal and highly reactive intermediate in selenium metabolism. scispace.commdpi.com
Hydrogen selenide serves as the precursor for the synthesis of selenophosphate, which is required for the creation of new Sec-tRNA[Ser]Sec molecules. nih.govnih.gov It can also be detoxified and prepared for excretion through a series of methylation reactions. ijbs.com This process, catalyzed by methyltransferases, converts hydrogen selenide into metabolites such as methylselenol (CH₃SeH), dimethyl selenide ((CH₃)₂Se), and the trimethylselenonium (B1202040) ion ((CH₃)₃Se⁺). mdpi.comcabidigitallibrary.org
Furthermore, selenocysteine itself can be methylated to form Se-methylselenocysteine. cabidigitallibrary.org This compound is a significant metabolite, particularly in selenium-accumulator plants, and can be further metabolized, for instance, by a β-lyase to form methylselenol. cabidigitallibrary.orgfrontiersin.org The interconversion between these various seleno-metabolites is a dynamic process that allows the cell to manage selenium stores effectively.
Incorporation into Selenoproteins
Selenocysteine Degradation Pathways
The breakdown of selenocysteine is a critical process for recycling selenium and maintaining cellular homeostasis. This catabolism prevents the accumulation of free selenocysteine and ensures a steady supply of selenium for the synthesis of new selenoproteins. ontosight.ai
The primary enzyme responsible for the degradation of free selenocysteine is Selenocysteine Lyase (SCLY). wikipedia.orgontosight.ai SCLY is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the specific decomposition of L-selenocysteine into L-alanine and a selenium species, generally considered to be elemental selenium (Se⁰) or hydrogen selenide (H₂Se). nih.govproteopedia.orguniprot.orgnih.gov
The reaction can be summarized as: L-selenocysteine → L-alanine + H₂Se (or Se⁰) wikipedia.orgproteopedia.org
This enzymatic action effectively liberates the selenium atom from the amino acid backbone, producing the non-seleno amino acid alanine (B10760859), which can be reused in general protein synthesis or other metabolic pathways. ontosight.aimdpi.com SCLY is highly specific for selenocysteine and shows significantly less activity towards its sulfur analogue, cysteine. nih.gov In some bacteria, cysteine desulfurase enzymes have been shown to exhibit selenocysteine lyase activity, highlighting a potential overlap in sulfur and selenium metabolic pathways. nih.govmdpi.com
Recent research has also identified an alternative, SCLY-independent pathway for selenocysteine metabolism mediated by peroxiredoxin 6 (PRDX6). biorxiv.org This pathway suggests that PRDX6 can react with selenide and interact with selenophosphate synthetase 2 (SEPHS2), potentially acting as an alternative selenium delivery system, particularly in certain cancer cells. biorxiv.org
The degradation of selenocysteine by SCLY is fundamental to selenium homeostasis and recycling within the organism. ontosight.aiontosight.ai Selenoproteins have a finite lifespan and are continually degraded through pathways like the proteasomal and lysosomal systems. nih.gov This degradation releases selenocysteine residues, which must be processed to salvage the selenium atom. nih.govnih.gov
Selenoprotein P (SELENOP), a selenium-rich transport protein containing multiple selenocysteine residues, is a major source of recyclable selenium for many tissues. nih.gov After SELENOP is taken up by cells and degraded, the released selenocysteine is targeted by SCLY. nih.govnih.gov The selenide (H₂Se) produced by SCLY is the essential substrate for the enzyme selenophosphate synthetase 2 (SEPHS2). mdpi.com SEPHS2 converts the selenide into selenophosphate, the activated selenium donor required for the synthesis of Sec-tRNA[Ser]Sec and, consequently, the synthesis of new selenoproteins. nih.govnih.govmdpi.com
This recycling loop is vital for the efficient use of selenium, especially under conditions of limited dietary intake. ontosight.ai By liberating selenium from degraded proteins and channeling it back into the synthesis pathway, SCLY ensures that the cellular selenium pool is maintained for the production of essential selenoproteins. Disruption of this recycling pathway, as seen in mouse models lacking the SCLY gene, leads to significant disturbances in glucose and lipid metabolism and can result in a metabolic syndrome-like phenotype, demonstrating the critical physiological role of SCLY. proteopedia.orgmdpi.comnih.gov
Enzymatic and Functional Roles of Selenocysteine in Proteins
Selenocysteine (B57510) as a Catalytic Residue in Selenoproteins
The presence of a selenocysteine residue in the active site of an enzyme is a hallmark of a specific class of proteins designed to catalyze challenging redox reactions. The unique chemical environment of selenium allows these enzymes to exhibit remarkable catalytic efficiencies. The selenol group of selenocysteine is more easily oxidized than the thiol group of cysteine, a property that is central to its catalytic function in numerous oxidoreductases.
Glutathione (B108866) peroxidases are a family of enzymes that play a crucial role in protecting organisms from oxidative damage by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. The catalytic cycle of GPx involves the selenocysteine residue at its active site. The cycle begins with the oxidation of the selenol (E-SeH) of the selenocysteine residue by a peroxide substrate (ROOH) to a selenenic acid (E-SeOH). This is followed by two successive reactions with glutathione (GSH). The first GSH molecule reacts with the selenenic acid to form a selenenyl sulfide (B99878) intermediate (E-Se-SG) and a molecule of water. A second GSH molecule then attacks the selenenyl sulfide to regenerate the active-site selenol and produce oxidized glutathione (GSSG).
The key steps in the catalytic mechanism are:
Oxidation: E-SeH + ROOH → E-SeOH + ROH
First Reduction: E-SeOH + GSH → E-Se-SG + H₂O
Second Reduction: E-Se-SG + GSH → E-SeH + GSSG
Thioredoxin reductases are dimeric enzymes that catalyze the NADPH-dependent reduction of thioredoxin. These enzymes are essential for maintaining the reduced state of thioredoxin, which in turn is a major cellular antioxidant and a key component in DNA synthesis. The catalytic mechanism of TrxR is complex and involves a C-terminal redox center containing a selenocysteine residue. The reaction cycle begins with the transfer of reducing equivalents from NADPH to an FAD cofactor. These are then transferred to a disulfide bridge in the N-terminal redox center of the enzyme. Finally, the C-terminal selenocysteine-containing motif of one subunit reduces the N-terminal disulfide of the other subunit, which then reduces thioredoxin. The selenocysteine residue is crucial for the efficient transfer of electrons to the substrate.
The deiodinases are a family of selenoproteins that are essential for the activation and inactivation of thyroid hormones. These enzymes catalyze the removal of iodine atoms from the thyroid hormones. There are three main types of deiodinases (D1, D2, and D3), each with specific functions. D1 and D2 are primarily involved in the conversion of the prohormone thyroxine (T4) to the active hormone triiodothyronine (T3) by removing an iodine atom from the outer ring. D3, on the other hand, inactivates thyroid hormones by removing an iodine atom from the inner ring. The catalytic mechanism of deiodinases involves the selenocysteine residue attacking the iodine-carbon bond of the thyroid hormone, leading to the release of an iodide ion and the formation of a selenenyl iodide intermediate. This intermediate is then reduced back to the active selenol form by a cofactor, such as glutathione or thioredoxin.
The substitution of selenium for sulfur in the active site of these enzymes has a profound impact on their catalytic efficiency. Selenocysteine-containing enzymes are generally much more efficient catalysts than their cysteine-containing homologs. For instance, the catalytic efficiency of glutathione peroxidase is several orders of magnitude higher than that of its cysteine-containing mutant. This enhanced activity is attributed to the lower pKa of the selenol group (around 5.2) compared to the thiol group of cysteine (around 8.3). This means that at physiological pH, the selenol group is predominantly in its anionic, more nucleophilic selenolate form, which is a much more potent catalyst for the reduction of peroxides.
| Enzyme Family | Selenocysteine Function | Advantage over Cysteine Analog |
| Glutathione Peroxidases (GPx) | Catalyzes the reduction of hydroperoxides. | Significantly higher reaction rates due to the lower pKa and higher nucleophilicity of the selenol group. |
| Thioredoxin Reductases (TrxR) | Facilitates the transfer of reducing equivalents from NADPH to thioredoxin. | Essential for the catalytic cycle; cysteine mutants are often inactive or have drastically reduced activity. |
| Deiodinases | Catalyzes the activation and inactivation of thyroid hormones via deiodination. | The high reactivity of selenocysteine is crucial for the efficient cleavage of the carbon-iodine bond. |
Overview of Major Selenocysteine-Containing Enzymes
Thioredoxin Reductases (TrxR) Catalysis
Molecular Mechanisms of Selenocysteine-Dependent Reactions
The molecular mechanisms of selenocysteine-dependent reactions are centered around the unique redox properties of the selenium atom. The catalytic cycle of most selenoproteins involves the selenocysteine residue cycling between a reduced selenol state and an oxidized selenenic acid state. The low pKa of the selenol group ensures that a significant population of the highly reactive selenolate anion is present at physiological pH. This selenolate is a powerful nucleophile that can readily attack electrophilic substrates, such as the peroxide oxygen in GPx or the carbon-iodine bond in deiodinases.
The resulting selenenic acid intermediate is then recycled back to the active selenol form through reactions with cellular reductants like glutathione or thioredoxin. The precise mechanism of this reduction can vary between different selenoprotein families, but it typically involves the formation of a selenenyl sulfide or a mixed disulfide intermediate, which is then further reduced. The efficiency of these reactions is critical for maintaining the catalytic turnover of the enzyme and protecting the cell from oxidative stress.
Redox Chemistry and Electron Transfer Pathways
The primary role of selenocysteine in proteins is centered around redox chemistry. nih.govdntb.gov.uanih.gov The selenium atom in selenocysteine is more nucleophilic and has a lower pKa (around 5.2-5.43) compared to the sulfur atom in cysteine (pKa ~8.3). unl.ptmdpi.com This means that at physiological pH, the selenol group (-SeH) of selenocysteine is largely deprotonated to the highly reactive selenolate anion (-Se⁻), making it a more potent nucleophile than the thiol group of cysteine. mdpi.commdpi.com This enhanced reactivity is crucial for the catalytic function of many selenoenzymes. numberanalytics.com
Selenoproteins are particularly adept at catalyzing redox reactions involving reactive oxygen species (ROS). mdpi.comnih.gov The selenolate anion readily reacts with oxidants like hydrogen peroxide (H₂O₂), leading to the formation of a selenenic acid intermediate (-SeOH). numberanalytics.comnih.gov This intermediate can then be recycled back to the selenol form through reactions with thiols, such as glutathione (GSH). nih.gov This catalytic cycle is fundamental to the antioxidant activity of enzymes like glutathione peroxidases (GPxs). mdpi.comnih.gov
The redox potential of the selenocysteine/selenocystine couple is lower than that of the cysteine/cystine couple, making selenocysteine a stronger reducing agent. researchgate.net Furthermore, the one-electron oxidation of selenocysteine to a selanyl (B1231334) radical is more favorable than the corresponding oxidation of cysteine to a thiyl radical. unl.pt This property is significant in electron transfer pathways, as the selanyl radical is less oxidizing and therefore less likely to cause damage to other parts of the protein. ethz.ch
Nucleophilic Reactivity in Enzymatic Active Sites
The superior nucleophilicity of the selenolate anion at physiological pH is a defining feature of selenocysteine's role in enzymatic active sites. mdpi.commdpi.comtaylorandfrancis.com This high reactivity allows selenoenzymes to catalyze reactions with substrates that are less reactive towards their cysteine-containing counterparts. For example, in thioredoxin reductases (TrxRs), the active site selenocysteine is essential for the reduction of the highly stable disulfide bond in thioredoxin. numberanalytics.comunl.edu
The catalytic mechanism of many selenoenzymes involves a nucleophilic attack by the selenolate on an electrophilic substrate. mdpi.com In glutathione peroxidases, the selenolate attacks a peroxide, leading to the formation of a selenenic acid and the reduction of the peroxide. nih.gov In iodothyronine deiodinases, which are crucial for thyroid hormone activation, the active site selenocysteine attacks the iodine atom of the thyroxine molecule. numberanalytics.comtaylorandfrancis.com The replacement of selenocysteine with cysteine in these enzymes dramatically reduces their catalytic efficiency, highlighting the critical role of selenium's unique reactivity. rsc.org
The reactivity of selenocysteine can also be harnessed for specific chemical modifications. Its high nucleophilicity allows for highly efficient and site-specific conjugation of molecules, a property that has been exploited in the development of engineered antibodies. taylorandfrancis.com
Role in Diselenide and Selenylsulfide Bond Formation
Selenocysteine residues can form diselenide bonds (-Se-Se-) with other selenocysteine residues or selenylsulfide bonds (-Se-S-) with cysteine residues. pnas.org While diselenide bonds are less common in nature than disulfide bonds, they are thermodynamically more stable. rsc.org The formation and cleavage of these bonds are important for the structure and function of some selenoproteins.
Selenylsulfide bonds are a common feature in the active sites of many oxidoreductases. pnas.org For instance, in thioredoxin reductases, a selenylsulfide bridge is formed between the active site selenocysteine and a nearby cysteine residue during the catalytic cycle. ethz.ch This bond is then reduced by NADPH to regenerate the active enzyme. The formation of a selenylsulfide bond is also a key step in the catalytic mechanism of other selenoproteins, such as selenoprotein R (also known as methionine-R-sulfoxide reductase B1), which reduces oxidized methionine residues. nih.govencyclopedia.pub
The redox potential of diselenide bonds can be significantly different from that of disulfide bonds. For example, Selenoprotein K (SelK) has been shown to form an intermolecular diselenide bond with an unusually high redox potential, which allows it to be reduced by thioredoxin reductase. nih.gov The ability of selenocysteine to form these various covalent linkages contributes to the diverse catalytic and structural roles of selenoproteins.
Structural Contributions of Selenocysteine in Protein Function
The substitution of sulfur with selenium, while seemingly minor, can have significant impacts on the structure, stability, and dynamics of proteins. These structural contributions are intrinsically linked to the functional roles of selenoproteins.
Influence on Protein Folding and Stability
The replacement of cysteine with selenocysteine can influence the oxidative folding of proteins. researchgate.net Diselenide bonds are formed more rapidly than disulfide bonds, which can accelerate the folding process by quickly establishing native crosslinks. mdpi.comnih.gov This can be particularly advantageous for proteins with multiple disulfide bonds, where the formation of incorrect pairings can slow down folding. nih.gov Studies on bovine pancreatic trypsin inhibitor (BPTI) have shown that replacing specific cysteines with selenocysteines can alter the distribution of folding intermediates and enhance their rates of interconversion. researchgate.netnih.gov
While diselenide bonds are more stable to reduction than disulfide bonds, the presence of selenocysteine can also introduce flexibility. rsc.org The longer bond length of the Se-Se bond compared to the S-S bond can alter the local protein structure. In some cases, the incorporation of selenocysteine has been shown to stabilize the protein structure. For example, molecular dynamics simulations of Selenoprotein H (SELENOH) suggest that the selenocysteine residue helps to stabilize the protein's structure through a network of intramolecular hydrogen bonds and residue contacts. researchgate.net
Conformational Dynamics of Selenocysteine-Containing Domains
The unique properties of selenocysteine can influence the conformational dynamics of protein domains. The lower pKa of the selenol group means that at physiological pH, the active site is more likely to be in its reactive anionic form, which can affect the local electrostatic environment and, consequently, the protein's dynamics.
The interaction of selenocysteine-containing domains with other molecules is also a key aspect of their function. For instance, the incorporation of selenocysteine into proteins is a highly regulated process that involves the selenocysteine-specific elongation factor, eEFSec. The binding of the Sec-tRNASec to eEFSec induces conformational changes that are critical for the correct delivery of selenocysteine to the ribosome. nih.govnih.gov
Furthermore, the reactivity of the selenocysteine residue itself can dictate conformational changes. The catalytic cycle of many selenoenzymes involves transitions between the selenol, selenenic acid, and selenylsulfide states, each of which will have a different impact on the local protein structure and dynamics.
Selenocysteine's Involvement in Cellular Redox Regulation
Selenoproteins are central players in the maintenance of cellular redox homeostasis. nih.govdntb.gov.uanih.gov They act as sensors and regulators of the cellular redox environment, protecting cells from oxidative damage and participating in redox signaling pathways. unl.edupnas.org
The antioxidant functions of selenoproteins like glutathione peroxidases and thioredoxin reductases are paramount. mdpi.comnih.gov They detoxify reactive oxygen species, thereby preventing damage to lipids, proteins, and DNA. mdpi.comnih.gov Selenoprotein P, which contains multiple selenocysteine residues, is thought to function as a selenium transporter and also possesses antioxidant activity. nih.gov
Beyond direct antioxidant defense, selenoproteins are involved in redox signaling. The activity of thioredoxin reductase, which is itself a selenoprotein, controls the redox state of thioredoxin. unl.edu The thioredoxin system, in turn, regulates the activity of numerous downstream proteins involved in processes such as cell proliferation, apoptosis, and inflammation. mdpi.com The selenocysteine residue in thioredoxin reductase has been identified as a cellular redox sensor; its oxidation can lead to an increase in the expression of the enzyme, providing a feedback mechanism to counteract oxidative stress. unl.edu
The endoplasmic reticulum (ER) is a major site of protein folding and is particularly sensitive to oxidative stress. Several selenoproteins, including Selenoprotein K, N, S, and T, are located in the ER and are involved in regulating ER stress and the unfolded protein response. nih.govdntb.gov.ua
Below is a table summarizing key properties and functions of Selenocysteine-containing proteins mentioned in this article.
| Selenoprotein Family/Protein | Key Function(s) | Role of Selenocysteine |
| Glutathione Peroxidases (GPxs) | Antioxidant defense, reduction of H₂O₂ and lipid hydroperoxides. mdpi.comnih.gov | Catalytic residue in the active site; acts as a potent nucleophile to reduce peroxides. nih.gov |
| Thioredoxin Reductases (TrxRs) | Reduction of thioredoxin, maintenance of cellular redox balance. numberanalytics.comunl.edu | Essential for catalytic activity; forms a selenylsulfide bond during the reaction cycle. ethz.ch |
| Iodothyronine Deiodinases (DIOs) | Activation and inactivation of thyroid hormones. numberanalytics.com | Catalytic residue that deiodinates thyroid hormones. taylorandfrancis.com |
| Selenoprotein P (SELENOP) | Selenium transport, antioxidant activity. nih.gov | Contains multiple Sec residues, involved in redox reactions. nih.gov |
| Selenoprotein R (MsrB1) | Reduction of methionine-R-sulfoxide, protein repair. nih.govnih.gov | Catalytic residue that forms a selenylsulfide intermediate. encyclopedia.pub |
| Selenoprotein K (SELK) | Antioxidant defense, regulation of ER stress. nih.gov | Forms a diselenide bond, involved in reducing lipid hydroperoxides. nih.gov |
| Selenoprotein H (SELENOH) | Regulation of gene expression in response to redox status. researchgate.net | Contributes to protein stability and functionally active conformation. researchgate.net |
Modulation of Intracellular Oxidative Stress Responses
The incorporation of selenocysteine (Sec) into enzymes is a key strategy employed by biological systems to manage oxidative stress. The chemical properties of selenium give selenocysteine a profound advantage over its sulfur-containing counterpart, cysteine (Cys), in catalytic reactions that neutralize reactive oxygen species (ROS). numberanalytics.comcrg.eu This enhanced reactivity is primarily due to the lower acid dissociation constant (pKa) of selenocysteine's selenol group (~5.2-5.4) compared to the thiol group of cysteine (~8.0). nih.govwikipedia.org Consequently, at physiological pH, the selenol group is predominantly in its deprotonated, highly nucleophilic selenolate anion form (R-Se⁻), making it a far more efficient catalyst. nih.govwikipedia.org
The premier example of this function is observed in the Glutathione Peroxidase (GPx) family of enzymes. mdpi.com GPx1-4 and GPx6 are selenoproteins that protect cells from oxidative damage by reducing hydrogen peroxide (H₂O₂) and organic hydroperoxides. mdpi.com The catalytic cycle of GPx hinges on the selenocysteine residue at its active site. nih.gov
The mechanism proceeds as follows:
The selenolate anion of the Sec residue attacks and reduces hydrogen peroxide, resulting in the oxidation of the selenol to a selenenic acid (R-SeOH) and the formation of water. numberanalytics.comwikipedia.org
The enzyme is regenerated in a two-step process involving the tripeptide glutathione (GSH). First, one molecule of GSH reacts with the selenenic acid to form a selenenylsulfide intermediate (GS-SeR) and a second molecule of water. wikipedia.org
A second molecule of GSH then attacks the selenenylsulfide, regenerating the active selenol (R-SeH) and producing glutathione disulfide (GSSG). mdpi.comwikipedia.org
This rapid catalytic cycle allows GPx enzymes to efficiently neutralize harmful ROS, thereby protecting cellular components like lipids, proteins, and nucleic acids from oxidative damage. mdpi.com The critical nature of selenocysteine is underscored by findings that replacing it with cysteine in selenoproteins results in a significant decrease in catalytic efficiency. nih.gov Studies in the nematode Caenorhabditis elegans have further demonstrated that dietary supplementation with selenocysteine significantly boosts resistance to oxidative stress induced by H₂O₂. nih.gov
Table 1: Comparative Physicochemical Properties of Cysteine and Selenocysteine
| Property | Cysteine (Cys) | Selenocysteine (Sec) | Significance for Function |
|---|---|---|---|
| pKa of Side Chain | ~8.0 nih.gov | ~5.2 - 5.4 nih.govwikipedia.org | Sec is a stronger nucleophile at physiological pH, enhancing catalytic efficiency. nih.gov |
| Redox Potential | More positive | More negative researchgate.netjst.go.jp | The selenol group is more easily oxidized, making it a better reducing agent for ROS. ethz.ch |
| Bond Dissociation Energy | S-S: ~240 kJ/mol jst.go.jp | Se-Se: ~172 kJ/mol jst.go.jp | The weaker Se-Se bond compared to the S-S bond influences the stability and reactivity of intermediates. jst.go.jp |
Impact on Thiol/Disulfide Status of Proteins
Selenocysteine is integral to regulating the thiol/disulfide balance of proteins, a process essential for correct protein folding, structure, and function. This role is prominently executed by the Thioredoxin Reductase (TrxR) family of enzymes, which are themselves selenoproteins in mammals. mdpi.comnih.govresearchgate.net The TrxR/Trx system is a central protein disulfide oxidoreductase system that maintains the reduced state of intracellular proteins. nih.gov
Mammalian thioredoxin reductases possess a highly conserved C-terminal tetrapeptide sequence, -Gly-Cys-Sec-Gly, which forms the active site. researchgate.netresearchgate.net The presence of selenocysteine in this motif is critical for the enzyme's function. pnas.org TrxR catalyzes the reduction of its primary substrate, thioredoxin (Trx), which then acts as a general protein disulfide reductase for a myriad of target proteins. mdpi.compnas.org
The catalytic mechanism involves a series of thiol/disulfide exchange reactions where selenocysteine's unique properties are paramount:
The catalytic cycle begins with the selenolate anion of the Sec residue in TrxR launching a nucleophilic attack on the disulfide bond of oxidized thioredoxin. nih.govpnas.org
This attack forms a transient mixed selenosulfide bond between the TrxR enzyme and the Trx substrate. nih.govpnas.org
The adjacent cysteine residue in the TrxR active site then attacks this selenosulfide bridge, resolving the intermediate to release fully reduced, functional thioredoxin and regenerating the active site of TrxR. nih.govpnas.org
Selenium's chemical characteristics—being a better nucleophile, a better leaving group, and a superior electrophile compared to sulfur—confer a massive catalytic advantage. nih.govresearchgate.net These properties dramatically accelerate the rates of the necessary thiol/disulfide exchange reactions. oup.com The importance of selenium is highlighted by experiments where the substitution of selenocysteine with cysteine in rat TrxR resulted in a 100-fold reduction in its specific activity for reducing thioredoxin. pnas.org The rate constants for analogous reactions involving selenium compounds can be over 100,000 times higher than for their sulfur counterparts, demonstrating the profound impact of selenocysteine on the maintenance of the cellular thiol/disulfide status. oup.com
Table 2: Functional Roles of Selenocysteine in Key Selenoproteins
| Selenoprotein | Primary Function | Role of Selenocysteine (Sec) | Consequence of Sec Absence/Replacement |
|---|---|---|---|
| Glutathione Peroxidase (GPx) | Reduction of H₂O₂ and lipid hydroperoxides. wikipedia.org | Acts as the primary catalytic residue; the selenolate anion is the active nucleophile that reduces peroxides. nih.gov | Drastically reduced catalytic efficiency in peroxide detoxification. nih.gov |
| Thioredoxin Reductase (TrxR) | Reduction of oxidized thioredoxin and other substrates. nih.govmdpi.com | Essential for thiol/disulfide exchange; acts as a nucleophile and forms a selenenylsulfide intermediate. nih.govpnas.org | Catalytic activity is severely compromised (e.g., ~100-fold decrease in rat TrxR). pnas.org |
| Deiodinases (DIO) | Activation and inactivation of thyroid hormones. mdpi.com | Serves as the catalytic residue for the reductive deiodination of thyroid hormones. | Impaired thyroid hormone metabolism. |
| Selenoprotein R (SelR/MsrB1) | Reduction of methionine-R-sulfoxide in proteins. mdpi.com | Catalyzes the reduction of oxidized methionine residues, repairing oxidatively damaged proteins. mdpi.com | Decreased ability to repair specific forms of protein oxidative damage. mdpi.com |
Methods for the Synthesis and Manipulation of Selenocysteine and Selenopeptides
Solid-Phase Peptide Synthesis (SPPS) of Selenocysteine-Containing Peptides
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for the chemical synthesis of peptides, including those containing selenocysteine (B57510). brte.orgmdpi.comproteogenix.science The technique involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. jst.go.jpbrte.org The use of a solid support simplifies the purification process, as excess reagents and by-products are washed away after each coupling and deprotection step. brte.org
For the incorporation of selenocysteine, either the Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butoxycarbonyl) strategy is used for Nα-protection. jst.go.jp Due to the high reactivity of the selenol side chain, it must be protected throughout the synthesis. jst.go.jpnih.gov Fmoc-Sec(PMB)-OH is a commonly used commercially available building block. jst.go.jp However, a significant challenge has been that, unlike other amino acids, standard selenocysteine derivatives lacked side-chain protecting groups that were cleanly removable with the final TFA cleavage cocktail. nih.gov This has led to the development of new derivatives like Fmoc-Sec(Trt)-OH and Fmoc-Sec(Xan)-OH, which bear TFA-labile protecting groups, streamlining the synthesis process. nih.gov
Despite its utility, SPPS has limitations, particularly for synthesizing long peptides (over 50 amino acids), where the cumulative effect of incomplete reactions can lead to significantly lower yields and purity. brte.orgmdpi.com Nevertheless, SPPS remains an indispensable tool for producing short to medium-length selenopeptides, which can serve as modules for constructing larger proteins via ligation techniques. mdpi.comresearchgate.net
Recombinant Expression and Genetic Engineering for Selenocysteine Incorporation
The biosynthesis of selenoproteins is a complex process that presents significant challenges for recombinant production. researchgate.nettandfonline.com In nature, selenocysteine is incorporated into a growing polypeptide chain by recoding a UGA opal stop codon. tandfonline.comnih.gov This process requires a dedicated and complex translational machinery, including a specific tRNA (tRNASec), a specialized elongation factor (SelB in bacteria), and a cis-acting mRNA stem-loop structure known as the selenocysteine insertion sequence (SECIS) element. tandfonline.comnih.gov
The species-specificity of this machinery makes heterologous expression of selenoproteins difficult. nih.gov To overcome these hurdles, several genetic engineering strategies have been devised:
Codon Rewiring: A prominent strategy involves reassigning the UAG amber stop codon for selenocysteine incorporation. This approach bypasses the need for the UGA codon, the SECIS element, and the specialized elongation factor SelB. Instead, it utilizes an engineered tRNASec that is recognized by the canonical elongation factor EF-Tu. nih.govoup.commdpi.com
Orthogonal Systems: Genetic code expansion techniques employ orthogonal aminoacyl-tRNA synthetase/tRNA pairs. These systems can incorporate protected or "caged" selenocysteine analogs (like DMNB-Sec) in response to a UAG codon. researchgate.netnih.gov The protecting group can then be removed post-translationally, for instance by photolysis, to yield the native selenoprotein. researchgate.net
Machinery Engineering: Direct engineering of the components of the natural selenocysteine incorporation pathway, such as the tRNASec or the SECIS element itself, has been explored to improve efficiency and adapt the system for recombinant protein production. researchgate.netmdpi.com
To improve the yields and fidelity of recombinant selenoprotein synthesis, significant efforts have focused on engineering the host cellular systems, primarily E. coli. nih.gov One powerful approach has been to create bacterial strains that are conditionally dependent on selenocysteine incorporation for survival. This is achieved by introducing an essential gene, such as an engineered β-lactamase with a critical diselenide bond, that requires Sec incorporation via a UAG suppressor tRNASec. nih.gov Continuous evolution of these strains under selective pressure has led to host cells with improved fitness and a dramatically enhanced ability to produce selenoproteins, even those with multiple Sec residues. nih.gov
Another key target for engineering is the elongation factor. By creating and selecting from libraries of mutated elongation factor Tu (EF-Tu), variants have been isolated that show improved efficiency in delivering Sec-tRNASec to the ribosome, resulting in higher yields of the target selenoprotein. oup.com These engineered strains and protein factors are crucial for moving beyond the limitations of chemical synthesis and producing larger, more complex selenoproteins for research and biotechnology. nih.govoup.com
Cell-free protein synthesis (CFPS) systems offer a powerful alternative to in vivo expression for producing selenoproteins. mdpi.com These systems utilize cellular extracts containing all the necessary translational machinery (ribosomes, tRNAs, enzymes) but operate in vitro. This cell-free environment provides distinct advantages, such as the ability to easily manipulate reaction components, remove interfering factors like proteases, and incorporate non-natural or toxic amino acids. mdpi.com
For selenoprotein synthesis, CFPS can be implemented using either the natural SECIS-dependent pathway or an engineered SECIS-independent pathway that relies on UAG codon suppression. mdpi.com In the latter case, the removal of Release Factor 1 (RF1), which normally terminates translation at UAG codons, from the reaction mix can significantly enhance the efficiency of selenocysteine incorporation. mdpi.com An alternative strategy in a cell-free system involves mis-acylating tRNACys with selenocysteine using Cys-tRNA synthetase in an anaerobic environment and in the absence of cysteine. This results in the global replacement of cysteine with selenocysteine in the synthesized protein. mdpi.com
Engineering Cellular Systems for Enhanced Selenoprotein Production
Semisynthetic Approaches for Selenoprotein Generation
Semisynthesis combines the strengths of recombinant protein expression and chemical peptide synthesis to generate large, site-specifically modified proteins that are inaccessible by either method alone. nih.govnih.gov This approach is particularly well-suited for producing selenoproteins, especially when the selenocysteine residue is located near the C-terminus. nih.gov
The most common strategy is Expressed Protein Ligation (EPL) , a specific application of Native Chemical Ligation (NCL) . nih.govacs.org The general workflow involves:
Recombinant Production: The larger, N-terminal portion of the target protein is produced recombinantly in E. coli. It is typically expressed as a fusion with an intein domain, which, upon induction, catalyzes the formation of a C-terminal thioester on the protein of interest. nih.govraineslab.com
Chemical Synthesis: A smaller, C-terminal peptide containing the desired selenocysteine residue (with an N-terminal cysteine or selenocysteine) is synthesized chemically using SPPS. nih.govacs.org
Ligation: The two fragments are joined together via NCL. The N-terminal cysteine (or selenocysteine) of the synthetic peptide attacks the C-terminal thioester of the recombinant fragment, leading to the formation of a native peptide bond. jst.go.jp
Sec-mediated NCL, where the nucleophile is an N-terminal selenocysteine, is highly efficient due to the favorable chemical properties of the selenol group. jst.go.jp A significant advancement in this area is Diselenide-Selenoester Ligation (DSL) , which involves the reaction of a peptide with a C-terminal selenoester and another with a diselenide-protected N-terminal selenocysteine. This method is often faster and cleaner than traditional NCL because it avoids the need for strong reducing agents that can have deleterious side effects. jst.go.jpnih.gov These semisynthetic methods have enabled the production of functional mammalian selenoenzymes like thioredoxin reductase in workable quantities for detailed biochemical studies. nih.govacs.org
Native Chemical Ligation (NCL) for Selenocysteine Insertion
Native Chemical Ligation (NCL) is a powerful technique for the convergent synthesis of large peptides and small proteins from smaller, unprotected peptide fragments. wikipedia.org The conventional NCL method involves the reaction between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine (Cys) residue. wikipedia.org This reaction proceeds in aqueous solution at neutral pH, forming a native peptide bond at the ligation site. wikipedia.org
The chemical similarity between selenium and sulfur allows for the adaptation of this technique using an N-terminal selenocysteine residue. mdpi.com The use of Sec in NCL offers significant advantages, primarily due to the chemical properties of the selenol group (RSeH). A selenolate (RSe⁻) is more nucleophilic than the corresponding thiolate (RS⁻), and the pKa of a selenol is lower than that of a thiol. acs.org These factors result in dramatically accelerated reaction kinetics, with Sec-mediated ligations proceeding up to 1000-fold faster than their Cys-mediated counterparts. mdpi.com
The mechanism of Sec-NCL involves the nucleophilic attack of the N-terminal selenolate on a peptide C-terminal thioester. iris-biotech.de This initial, reversible transthioesterification step forms a selenoester-linked intermediate. iris-biotech.de The intermediate then undergoes a rapid and irreversible intramolecular Se-to-N acyl shift, yielding the thermodynamically more stable native amide bond at the ligation junction. iris-biotech.de
A significant challenge in the synthesis of Sec-containing peptides for NCL is the lability of the selenocysteine residue during standard solid-phase peptide synthesis (SPPS). mdpi.com To circumvent issues like oxidation, a protected form of Sec, selenazolidine (Sez), is often employed. mdpi.comrsc.org The selenazolidine is stable throughout the SPPS process and can be deprotected using methoxyamine hydrochloride just prior to the ligation reaction, revealing the reactive N-terminal selenocysteine. mdpi.com This approach has enabled the total chemical synthesis of human selenoproteins, such as SELM and SELW. rsc.org Furthermore, after the ligation is complete, the incorporated selenocysteine can be chemically converted to alanine (B10760859) through a deselenization reaction, a strategy that expands the utility of NCL by allowing ligation at sites where selenocysteine is not desired in the final product. iris-biotech.de
Table 1: Key Features of Selenocysteine-Mediated Native Chemical Ligation (NCL)
| Feature | Description | Reference |
|---|---|---|
| Reactants | Peptide with an N-terminal Selenocysteine (Sec) and a peptide with a C-terminal thioester. | acs.org |
| Mechanism | A two-step process: 1) Reversible transthioesterification to form a selenoester intermediate. 2) Irreversible intramolecular Se-to-N acyl shift to form a native peptide bond. | iris-biotech.de |
| Kinetics | Up to 1000-fold faster than conventional Cys-NCL due to the higher nucleophilicity and lower pKa of the selenol group. | mdpi.comacs.org |
| Key Advantage | Rapid reaction rates allow for efficient ligation, even with low peptide concentrations. Enables chemoselective ligations. | mdpi.com |
| Synthetic Challenge | Instability of the Sec residue during solid-phase peptide synthesis (SPPS). | mdpi.com |
| Solution | Use of a protected Sec derivative, such as selenazolidine (Sez), which is deprotected before ligation. | mdpi.comrsc.org |
| Post-Ligation Modification | The incorporated Sec residue can be converted to an Alanine residue via a deselenization reaction. | oregonstate.edu |
Expressed Protein Ligation Techniques
Expressed Protein Ligation (EPL) is a semisynthetic method that extends the principles of NCL to create larger proteins. wikipedia.orgacs.org In EPL, at least one of the peptide fragments is produced recombinantly in a host system like E. coli, while the other fragment, typically a smaller peptide, is chemically synthesized. nih.govnih.gov This approach is particularly advantageous for producing proteins that are difficult to express in their entirety or for incorporating non-canonical amino acids, such as selenocysteine. benthamdirect.comnih.gov
The standard EPL workflow involves engineering the recombinant protein fragment to have a C-terminal thioester. This is often achieved using intein-mediated technology, where the protein of interest is expressed as a fusion with an intein domain. nih.govraineslab.com Thiolysis cleaves the target protein from the intein, leaving the required C-terminal thioester. nih.gov This recombinant thioester fragment is then ligated with a synthetic peptide containing an N-terminal cysteine or, advantageously, an N-terminal selenocysteine. acs.orgnih.gov
The use of selenocysteine in EPL provides several benefits over traditional Cys-mediated EPL. The high efficiency and rapid kinetics of Sec-mediated ligation are retained, ensuring high yields. oregonstate.edunih.gov A significant advancement in Sec-mediated EPL is the ability to produce the selenocysteine-containing fragment recombinantly, overcoming the size and solubility limitations associated with SPPS. nih.govnih.gov In this strategy, the seleno-fragment is expressed in E. coli, often as a fusion with a highly soluble partner like Maltose Binding Protein (MBP) to enhance yield and prevent aggregation. nih.govnih.gov A protease cleavage site is engineered between the fusion partner and the seleno-fragment, allowing for the release of the fragment with Sec at its N-terminus immediately before the ligation reaction. nih.gov
This recombinant approach makes Sec-mediated EPL a cheaper, faster, and more environmentally friendly "green" method, as it minimizes the use of harsh chemicals required for extensive peptide synthesis. nih.gov A key advantage of this technique is the subsequent chemical versatility of the incorporated selenocysteine residue. Following ligation, the Sec residue can be selectively deselenized to form an alanine or serine residue. oregonstate.edunih.gov This transformation allows for the strategic use of selenocysteine as a highly efficient ligation handle, which can then be converted into a different amino acid in the final protein product, a process that does not affect native cysteine residues that may be essential for the protein's structure or function. oregonstate.edunih.gov
Table 2: Comparison of Cysteine vs. Selenocysteine in Expressed Protein Ligation (EPL)
| Aspect | Cys-Mediated EPL | Sec-Mediated EPL | Reference |
|---|---|---|---|
| Nucleophile | N-terminal Cysteine | N-terminal Selenocysteine | nih.gov |
| Reaction Speed | Standard rate. Can be slow, leading to thioester hydrolysis. | Significantly faster due to higher nucleophilicity of selenolate. | acs.orgnih.gov |
| Fragment Source | Synthetic peptide or recombinant fragment. | Initially limited to synthetic peptides, now includes recombinant fragments, overcoming size limitations. | nih.govnih.gov |
| Efficiency | Can be low, especially for large fragments or at suboptimal pH. | High yield and efficiency. | oregonstate.edunih.gov |
| Post-Ligation Options | Desulfurization to Alanine is possible but lacks selectivity if other Cys residues are present. | Deselenization to Alanine or Serine is highly selective and does not affect native Cys residues. | oregonstate.edunih.gov |
| Overall Method | Widely used but with limitations in efficiency and selectivity. | Offers greater speed, efficiency, and flexibility for post-ligation modification. | oregonstate.edunih.gov |
Compound Reference Table
Analytical Methodologies for Selenocysteine Quantification and Speciation
Sample Preparation Techniques for Selenocysteine (B57510) Analysis
Proper sample preparation is a critical first step in the analytical workflow for selenocysteine, aiming to extract the analyte from the sample matrix, ensure its stability, and prepare it for instrumental analysis.
Considerations for Stability and Oxidation Prevention
Selenocysteine is highly susceptible to oxidation, which can lead to the formation of various oxidized species and compromise the accuracy of quantification. numberanalytics.com The selenol group (-SeH) of selenocysteine is more nucleophilic and has a lower pKa than the thiol group of cysteine, making it more prone to oxidation. unl.pt To mitigate this, sample preparation is often carried out under reducing conditions. nih.gov
A common approach involves the use of reducing agents like dithiothreitol (B142953) (DTT) to break disulfide and diselenide bridges within proteins, releasing selenocysteine residues. rsc.orgnih.gov This is often followed by alkylation to protect the reactive selenol group from re-oxidation. nih.gov Furthermore, storing samples under nitrogen gas and at low temperatures, such as -70°C, helps to preserve the integrity of selenium species. mdpi.com
Derivatization Strategies for Enhanced Detection
Derivatization is a key strategy employed to enhance the stability and detectability of selenocysteine. rsc.org Carbamidomethylation with iodoacetamide (B48618) (IAM) is a widely used derivatization technique. nih.govnih.gov This process involves the alkylation of the selenol group, forming a stable carbamidomethylated derivative (CAM-Sec) that can be more easily separated and quantified. nih.govrsc.org The reaction with IAM effectively "caps" the reactive selenocysteine residue, preventing its loss during subsequent analytical steps. nih.gov
Another derivatization approach involves the use of ortho-phthalaldehyde (OPA), which reacts with the free amino group of selenocysteine to form fluorescent isoindole derivatives, enabling sensitive detection by fluorescence detectors. asianpubs.org
Chromatographic Separation Techniques
Chromatography is the cornerstone of selenocysteine analysis, allowing for its separation from other amino acids and potential interfering compounds in the sample matrix.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the separation of selenocysteine and its derivatives. numberanalytics.com Various HPLC modes are employed, with reversed-phase (RP-HPLC) and ion-pairing reversed-phase HPLC being particularly common. rsc.orgasianpubs.org In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity. asianpubs.org Ion-pairing agents can be added to the mobile phase to enhance the retention and separation of ionic species like selenocysteine. researchgate.net
Size-exclusion chromatography (SEC) is another valuable HPLC technique used to separate molecules based on their size. It is often employed as a preliminary purification step to isolate the selenoamino acid fraction from larger proteins and other macromolecules in biological samples. researchgate.netnih.gov Two-dimensional HPLC (2D-HPLC), which combines two different chromatographic separation modes, offers enhanced resolution and is used for the analysis of complex samples. nih.govrsc.org
Electrophoretic Separation Approaches
Electrophoretic methods provide an alternative to chromatographic techniques for the separation of charged species like selenocysteine. These methods separate molecules based on their migration in an electric field. Gel electrophoresis has been used to separate selenium-containing proteins. ilo.orgnih.gov
More advanced techniques like microchip electrophoresis (MCE) offer rapid analysis times and high separation efficiency. acs.org In MCE, the separation is performed in microfabricated channels on a small chip, and detection can be achieved using methods like contact conductivity. acs.org Electrophoretic mobility shift assays (EMSA) have also been utilized to study the binding of selenocysteine-specific tRNA. oup.com
Elemental Detection Methods
Due to the presence of the selenium atom, elemental-specific detectors are highly effective for the quantification of selenocysteine, offering high sensitivity and specificity.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most widely used detection method in selenium speciation analysis. rsc.org When coupled with HPLC (HPLC-ICP-MS), it provides a powerful tool for the quantification of individual selenium species. mdpi.com ICP-MS can detect selenium isotopes with very low detection limits, making it suitable for trace-level analysis in biological and environmental samples. nih.gov Collision cell technology can be used in ICP-MS to remove polyatomic interferences, further improving the accuracy of the measurements. nih.govsurrey.ac.uk
Other elemental detection techniques include Atomic Fluorescence Spectrometry (AFS), which is a cost-effective alternative to ICP-MS for the determination of hydride-forming elements like selenium. researchgate.net Electrothermal Atomic Absorption Spectrometry (ETAAS) with Zeeman background correction is another sensitive method for the determination of total selenium in biological fluids. um.es
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for the quantification of selenium, the key elemental component of selenocysteine. nih.gov This method offers high sensitivity and isotopic specificity, allowing for the precise measurement of total selenium content in a sample. mdpi.com When coupled with separation techniques like high-performance liquid chromatography (HPLC), it becomes a formidable tool for selenium speciation, including the quantification of selenocysteine. nih.govnih.govnih.gov This hyphenated technique, HPLC-ICP-MS, separates different selenium-containing compounds before they are introduced into the plasma for elemental analysis. nih.govnih.govnih.gov
The principle of ICP-MS involves introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the selenium atoms. These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio, allowing for the specific detection of selenium isotopes. mdpi.com This specificity is crucial for distinguishing selenium from other elements and for enabling advanced quantification strategies like isotope dilution analysis. nih.gov
Research Findings:
Researchers have developed methods for the simultaneous determination of selenocysteine and selenomethionine (B1662878) in various biological tissues, including meat and offal, using a two-dimensional HPLC-ICP-MS approach. This involves protein extraction, derivatization of the selenoamino acids, and subsequent separation and quantification. nih.gov
In a study on turkey liver, HPLC-ICP-MS was instrumental in demonstrating that supplementation with inorganic selenium led to the synthesis of selenocysteine, but not selenomethionine. rsc.orgoup.com
The detection limits for selenocysteine using HPLC-ICP-MS can be as low as 0.06 µg/g (dry weight) in complex matrices like eggs. nih.gov
Isotope dilution analysis coupled with HPLC-ICP-MS provides a high level of accuracy for the quantification of selenoproteins by measuring specific selenium-containing peptides derived from the protein. nih.govnih.gov
Hydride Generation Atomic Absorption Spectrometry (HG-AAS)
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is another sensitive technique for the determination of total selenium. upm.edu.mywiley.comwiley.com This method involves the chemical conversion of selenium compounds in an acidic solution to a volatile selenium hydride (SeH₂). redalyc.orgslu.se The gaseous hydride is then swept into a heated quartz cell where it is atomized, and the absorption of light by the ground-state selenium atoms is measured. redalyc.orgslu.se
HG-AAS is known for its low cost and high sensitivity for hydride-forming elements like selenium. upm.edu.myredalyc.org While it is a powerful tool for total selenium analysis, its application to direct selenocysteine speciation is limited without prior separation techniques. nih.gov The initial step in HG-AAS analysis typically involves sample digestion to break down the matrix and convert all selenium species to a form amenable to hydride generation, usually Se(IV). nih.gov
Research Findings:
HG-AAS has been successfully employed for the determination of selenium in a variety of biological and environmental samples. wiley.comslu.se
The technique offers excellent sensitivity, with detection limits in the low µg/L range, making it suitable for trace selenium analysis. upm.edu.my
While not a direct speciation technique, HG-AAS is a valuable tool for quantifying total selenium, which is a prerequisite for understanding the distribution of different selenium species, including selenocysteine, within a sample. nih.gov
Molecular Detection and Structural Characterization
While elemental detection techniques provide quantitative information about selenium, molecular and structural methods are essential for the definitive identification and characterization of selenocysteine-containing molecules.
Mass Spectrometry (MS) Techniques (e.g., Orbitrap MS/MS)
Mass spectrometry (MS) has become an indispensable tool for the detection and structural characterization of selenocysteine within peptides and proteins. numberanalytics.com Tandem mass spectrometry (MS/MS) techniques, in particular, provide detailed structural information by fragmenting precursor ions and analyzing the resulting product ions.
High-resolution mass spectrometers, such as the Orbitrap, offer exceptional mass accuracy, which is critical for distinguishing selenocysteine-containing peptides from their sulfur-containing cysteine analogs. rsc.orgoup.comresearchgate.netplos.org The unique isotopic signature of selenium, with its six naturally occurring isotopes, provides a distinct pattern in the mass spectrum that can be used to identify selenium-containing peptides. nih.govacs.org
Research Findings:
Orbitrap MS/MS has been used to identify and characterize selenometabolites in complex biological samples like rat and turkey liver. rsc.orgoup.com This technique, when coupled with HPLC, allows for the separation and detailed structural analysis of various selenium compounds. rsc.orgoup.com
Nano-ESI-LTQ-Orbitrap-MS has been utilized to identify the specific sites of selenocysteine incorporation in proteins, even in cases of non-specific substitution for cysteine. researchgate.netplos.org The high mass accuracy of the Orbitrap allows for confident identification of the selenopeptide based on its mass deviation. researchgate.netplos.org
The fragmentation patterns of selenocysteine-containing peptides in MS/MS can be used to pinpoint the location of the selenocysteine residue within the peptide sequence. researchgate.netplos.org
Electrospray ionization (ESI) coupled with time-of-flight (TOF) MS has been used to identify the end products of the derivatization of selenium species, which is crucial for developing accurate quantification methods. nih.gov
Spectrophotometric and Spectroscopic Methods
Spectrophotometric and spectroscopic methods offer alternative and often complementary approaches for the detection and quantification of selenium and selenocysteine. numberanalytics.com
Spectrophotometric methods are typically based on the formation of a colored complex between selenium and a specific chromogenic reagent. researchgate.net The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of selenium. These methods are generally simpler and more accessible than mass spectrometry-based techniques. nih.govresearchgate.net
Fluorescence spectroscopy can also be employed for the detection of selenocysteine-containing proteins through the use of specific fluorescent probes that react with the selenol group of selenocysteine. numberanalytics.com
Research Findings:
A variety of chromogenic reagents have been used for the spectrophotometric determination of selenium, with methods developed for different sample types. researchgate.net
One method involves the reaction of selenium with potassium iodide to liberate iodine, which then oxidizes a reagent called Variamine Blue to produce a colored species. researchgate.net
Spectrophotometric methods often require a pre-concentration step, such as cloud point extraction, to enhance sensitivity for trace analysis. nih.gov
While these methods are effective for total selenium determination, their direct application to selenocysteine speciation is limited without prior separation.
Quantification of Selenocysteine in Biological Matrices
The quantification of selenocysteine in complex biological matrices like tissues, blood, and food products requires robust analytical strategies that can overcome challenges such as low concentrations and potential interferences from the sample matrix. nih.govnih.govnih.govresearchgate.net
A common approach involves the initial enzymatic or chemical digestion of the sample to release the selenoamino acids from the protein backbone. nih.govoup.commdpi.com To prevent the degradation of the unstable selenocysteine, a derivatization step, such as carbamidomethylation, is often employed. nih.govnih.govoup.com
Techniques for Assessing Selenoprotein Content
Assessing the content of selenoproteins, which are the functional forms of selenocysteine, is crucial for understanding the biological role of selenium. nih.govacs.org The total selenocysteine concentration in a sample is often used as a proxy for the total selenoprotein content. rsc.org
Key Techniques:
HPLC-ICP-MS: This is a cornerstone technique for quantifying selenocysteine released from proteins after digestion and derivatization. nih.govrsc.org By measuring the amount of derivatized selenocysteine, researchers can estimate the total selenoprotein content. rsc.org
Species-Specific Isotope Dilution Analysis (SSIDA): This advanced mass spectrometry technique offers highly accurate quantification of specific selenoproteins. nih.gov It involves spiking the sample with an isotopically enriched synthetic peptide that corresponds to a unique peptide from the target selenoprotein. By measuring the isotope ratio of the native and spiked peptides after digestion, the absolute concentration of the selenoprotein can be determined. nih.gov
Immunoassays: These methods use antibodies specific to a particular selenoprotein to quantify its concentration. mdpi.comnih.gov
Gel Electrophoresis-Based Methods: Techniques like laser ablation-ICP-MS (LA-ICP-MS) can be used to quantify selenoproteins after they have been separated by gel electrophoresis. mdpi.comnih.gov
Research Findings:
A method for the simultaneous determination of selenomethionine and selenocysteine in various animal tissues was developed using 2D HPLC-ICP-MS after carbamidomethylation and proteolytic extraction. nih.gov The detection limits for this method are in the ng/g range. rsc.org A study on chicken eggs utilized HPLC-ICP-MS to quantify selenocysteine and other selenium species, highlighting differences in their distribution between the yolk and white. nih.gov The following table summarizes the detection limits for selenocysteine in different biological matrices using HPLC-ICP-MS.
| Biological Matrix | Detection Limit for Selenocysteine | Reference |
| Animal Tissues | 20 ng/g | rsc.org |
| Milk | 3 ng/g | rsc.org |
| Eggs | 60 ng/g | rsc.org |
| Eggs (dry weight) | 0.06 µg/g | nih.gov |
An accurate method for quantifying Selenoprotein P (SEPP1) in human plasma was developed using species-specific isotope dilution with HPLC-ICP-MS/MS. nih.gov This approach targeted specific selenocysteine-containing peptides from SEPP1. nih.gov The following table shows the results of SEPP1 quantification in plasma reference materials using this method.
| Reference Material | Certified/Reference Value (µg/kg Se as SEPP1) | Measured Value (µg/kg Se as SEPP1) | Relative Expanded Combined Uncertainty | Reference |
| BCR-637 | Literature Data Available | ~60 | 5.4% | nih.gov |
| SRM1950 | Reference Value Available | ~60 | 5.4% | nih.gov |
Methods for Distinguishing Selenocysteine from Cysteine within Proteins
Distinguishing selenocysteine (Sec) from its sulfur analog, cysteine (Cys), within a protein is a significant analytical challenge due to their structural similarity. crg.euresearchgate.net Both amino acids possess a similar structure, with the only difference being the presence of a selenium atom in Sec in place of the sulfur atom in Cys. wikipedia.org This seemingly minor difference, however, imparts distinct chemical properties to selenocysteine, such as a lower pKa and higher nucleophilicity, which are crucial for the function of selenoproteins. crg.eunumberanalytics.comnih.gov The low abundance of selenocysteine further complicates its detection and quantification. numberanalytics.com A variety of sophisticated analytical methodologies have been developed to overcome these challenges and enable the precise identification and characterization of selenocysteine residues in proteins.
Mass Spectrometry (MS)
Mass spectrometry has emerged as a powerful and indispensable tool for the identification and quantification of selenocysteine in proteins. The key to this technique lies in the isotopic signature of selenium. Selenium has a unique and characteristic pattern of naturally occurring isotopes, which results in a distinctive mass spectrum for selenium-containing peptides that is different from that of sulfur-containing peptides. This allows for the confident identification of selenocysteine-containing peptides. numberanalytics.comnih.gov
Researchers have developed mass spectrometric methods to specifically interrogate the incorporation of selenols into proteins. pnas.org One such approach identified a mass shift corresponding to the exact mass difference between cysteine and selenocysteine in the UCP1 uncoupling protein, indicating the facultative incorporation of selenium at a cysteine site. pnas.org This highlights the capability of MS to detect not only genetically encoded selenocysteine but also its occasional substitution for cysteine.
Furthermore, tandem mass spectrometry (MS/MS) analysis of tryptic digests of proteins can pinpoint the exact location of selenocysteine residues. nih.govrsc.org For instance, in the study of human selenoprotein P, which contains multiple selenocysteine residues, nanoHPLC-electrospray MS/MS was used to achieve complete sequence coverage and identify the binding of metallodrugs to specific selenocysteine and cysteine residues. rsc.org It has also been demonstrated that under certain cellular conditions, cysteine can be inserted in place of selenocysteine, and mass spectrometry has been instrumental in quantifying the ratio of Sec to Cys at specific positions within selenoproteins like thioredoxin reductase 1 and selenoprotein P. plos.orgpnas.org
Table 1: Mass Spectrometric Analysis of Selenocysteine
| Analytical Approach | Key Finding | Protein Studied |
| Quantitative MS | Facultative incorporation of selenium at a cysteine residue. | UCP1 uncoupling protein |
| MALDI-TOF MS | Confirmed the presence of a selenocysteine residue encoded by a UGA codon. | Chlamydomonas reinhardtii glutathione (B108866) peroxidase |
| NanoHPLC-electrospray MS/MS | Complete sequencing and identification of metallodrug binding to Sec and Cys residues. | Human Selenoprotein P |
| MS/MS Analysis | Quantification of Cys insertion in place of Sec. plos.orgpnas.org | Thioredoxin Reductase 1, Selenoprotein P |
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of proteins, allowing for the direct visualization of amino acid residues. The difference in electron density between selenium and sulfur atoms makes it possible, in principle, to distinguish between selenocysteine and cysteine in a protein structure, especially with high-resolution diffraction data. Selenium, being a heavier atom than sulfur, has a greater number of electrons, leading to a more pronounced scattering of X-rays.
The crystal structure of a selenocysteine-containing glutathione peroxidase 4 (GPX4) was solved at a resolution of 1.3 Å, which was sufficient to identify the catalytic selenium atom. nih.gov In another study, the crystal structure of selenocysteine lyase complexed with L-cysteine was resolved to 1.85 Å, providing insights into the enzyme's specificity for selenocysteine over cysteine. nih.gov However, achieving such high resolution can be challenging. In cases where a selenocysteine is mutated to a cysteine for experimental purposes, as in a study of mouse GPX4, the resulting structure at 1.8 Å resolution provides a clear view of the cysteine residue. iucr.org The ability to substitute selenocysteine with cysteine is a valuable tool for studying the specific contribution of the selenium atom to protein structure and function.
Table 2: X-ray Crystallography Data for Selenocysteine-Containing Proteins
| Protein | Resolution | Key Finding |
| Human Glutathione Peroxidase 4 (GPX4) | 1.3 Å | Indicated the presence of the catalytic selenium at the redox level of seleninic acid. nih.gov |
| Selenocysteine Lyase (SCL)·L-cysteine complex | 1.85 Å | Provided structural basis for substrate discrimination between selenocysteine and cysteine. nih.gov |
| Mouse Phospholipid Hydroperoxide Glutathione Peroxidase 4 (GPx4) (Sec46Cys mutant) | 1.8 Å | Structure of the cysteine-mutated form was determined. iucr.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the chemical environment of specific atomic nuclei. The naturally occurring 77Se isotope, with a nuclear spin of 1/2, is NMR-active, making 77Se NMR spectroscopy a direct and highly sensitive method for probing selenocysteine residues in proteins. researchgate.netnih.gov The chemical shift of 77Se is highly sensitive to its local electronic environment, providing valuable information about the conformation, mobility, and chemical interactions of the selenocysteine residue. researchgate.netpnas.org
77Se NMR has been used to study the conformational preferences and mobility of redox-active motifs in selenoproteins. pnas.org By comparing the NMR spectra of proteins under different conditions, such as in the presence of oxidizing or reducing agents, researchers can assign specific resonances to active site residues and monitor changes during catalysis. nih.gov For example, in the study of the sulfhydryl oxidase augmenter of liver regeneration (ALR), 77Se NMR was used to distinguish between multiple selenocysteine and selenomethionine residues. nih.gov Furthermore, NMR studies can be used to investigate ligand binding by attaching NMR-active probes to selenocysteine residues. anu.edu.au The significant difference in the chemical shifts between reduced and oxidized forms of selenocysteine provides a clear spectroscopic signature for its redox state. pnas.org
Table 3: 77Se NMR Spectroscopy Findings for Selenocysteine
| Protein/Motif | Key Finding |
| Augmenter of Liver Regeneration (ALR) | Resonances of active site residues were assigned by comparing spectra of the protein bound to oxidized and reduced FAD. nih.gov |
| Selenocysteine-containing redox motifs | 77Se NMR, combined with theoretical calculations, determined conformational preferences and mobility. pnas.org |
| ZiPro V36U with photocaged selenocysteine | Demonstrated a facile route for genetically encoded Sec incorporation and site-specific covalent protein modification for NMR studies. anu.edu.au |
Edman Degradation
Edman degradation is a classical method for sequencing amino acids in a peptide from the N-terminus. i-med.ac.atcreative-proteomics.com The process involves the sequential cleavage of the N-terminal amino acid, which is then identified by chromatography. i-med.ac.at While standard Edman degradation can identify the 20 common amino acids, the identification of selenocysteine presents a challenge because the phenylthiohydantoin (PTH) derivative of selenocysteine is unstable and cannot be detected under standard conditions. i-med.ac.at
To overcome this limitation, chemical modification of the selenocysteine residue is required prior to sequencing. This modification stabilizes the residue, allowing for its detection. Although Edman degradation is a powerful tool for protein sequencing, its application in identifying selenocysteine is less direct than methods like mass spectrometry or NMR and relies on this preliminary chemical derivatization step. It is particularly useful for confirming the N-terminal sequence of a protein or peptide. creative-proteomics.comcreative-proteomics.com However, it is important to note that Edman degradation is ineffective for proteins with a blocked N-terminus. creative-proteomics.com
Table 4: Application of Edman Degradation in Protein Sequencing
| Technique | Principle | Application to Selenocysteine | Limitations |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. i-med.ac.at | Requires prior chemical modification of the selenocysteine residue for detection. | Ineffective for N-terminally blocked proteins; PTH-selenocysteine is unstable without modification. i-med.ac.atcreative-proteomics.com |
Future Directions in Selenocysteine Research
Advancements in Understanding Selenocysteine (B57510) Regulatory Networks
The synthesis of selenoproteins is a highly regulated process, ensuring that this essential yet potentially toxic micronutrient is correctly utilized. nih.govdoi.org A key area of future research lies in dissecting the intricate regulatory networks that govern selenoprotein expression.
The canonical pathway for selenocysteine insertion in eukaryotes involves a multi-step process. It begins with the charging of the specific tRNA for selenocysteine, tRNA[Ser]Sec, with serine, followed by phosphorylation by phosphoseryl-tRNA[Ser]Sec kinase (PSTK) and subsequent conversion to selenocysteinyl-tRNA[Ser]Sec by Sep-tRNA:Sec-tRNA synthase (SEPSECS). mdpi.comoup.comunibe.ch This process requires a specialized elongation factor, eEFSec, and a cis-acting mRNA structure known as the selenocysteine insertion sequence (SECIS) element, typically located in the 3' untranslated region (3' UTR) of selenoprotein mRNAs. annualreviews.orgmdpi.com
Recent studies have highlighted the critical role of post-transcriptional modifications of tRNA[Ser]Sec in regulating selenoprotein synthesis. The methylation of a uridine (B1682114) at the wobble position (Um34) of tRNA[Ser]Sec has emerged as a crucial regulatory checkpoint. nih.gov The enzyme FTSJ1 has been identified as the methyltransferase responsible for this modification. nih.govbiorxiv.org Loss of this methylation leads to ribosomal stalling and reduced efficiency of UGA recoding, consequently decreasing the synthesis of a subset of selenoproteins, particularly those involved in responding to oxidative stress. nih.govbiorxiv.orgresearchgate.net Another tRNA methyltransferase, ALKBH8, also plays a role in modifying tRNA[Ser]Sec and is essential for regulating redox homeostasis through selenoprotein synthesis. pnas.org These findings suggest that the regulation of tRNA[Ser]Sec modifications is a key mechanism for fine-tuning the expression of the selenoproteome in response to cellular needs, such as combating oxidative stress during metastasis. nih.govbiorxiv.org
Furthermore, the regulatory landscape of selenoprotein synthesis extends beyond tRNA modifications. Long non-coding RNAs (lncRNAs) have been identified as novel regulators. For instance, the lncRNA CCDC152 has been shown to specifically suppress the translation of Selenoprotein P (SELENOP) by binding to its mRNA and inhibiting the interaction between the SECIS element and the SECIS-binding protein 2 (SBP2). jst.go.jp This highlights a new layer of regulation that allows for the specific control of individual selenoprotein expression.
Future research will likely focus on identifying more of these regulatory molecules and understanding how they are integrated into cellular signaling pathways. The differential regulation of selenoprotein expression, where some selenoproteins are prioritized over others during selenium limitation, is another area ripe for investigation. nih.gov Understanding the hierarchy of selenoprotein synthesis will provide insights into the most critical functions of selenium in biology. annualreviews.org
| Regulatory Factor | Target | Mechanism of Action |
| FTSJ1 | tRNA[Ser]Sec | Catalyzes Um34 methylation, promoting efficient UGA recoding. nih.govbiorxiv.org |
| ALKBH8 | tRNA[Ser]Sec | Methylates wobble uridines, promoting selenoprotein synthesis and regulating redox homeostasis. pnas.org |
| CCDC152 (lncRNA) | SELENOP mRNA | Inhibits the binding of SBP2 to the SECIS element, suppressing translation. jst.go.jp |
| SBP2 | SECIS element | Essential for the recoding of UGA as selenocysteine by binding to the SECIS element. mdpi.comjst.go.jp |
Development of Novel Methodologies for Selenoprotein Engineering
The unique and often superior catalytic properties of selenocysteine compared to its sulfur-containing analog, cysteine, have made it an attractive target for protein engineering. mdpi.com However, the complexity of its natural incorporation machinery has posed significant challenges for the recombinant production of selenoproteins. tandfonline.comresearchgate.net Consequently, a major focus of future research is the development of novel and more efficient methods for producing both natural and engineered selenoproteins.
A significant breakthrough has been the development of SECIS-independent methods for selenocysteine incorporation. tandfonline.comnih.gov One promising approach involves the use of engineered tRNAs, such as allo-tRNAs, which are structurally distinct from canonical tRNAs but can be efficiently charged with serine and subsequently converted to selenocysteine. nih.gov These engineered tRNAs can be designed to recognize alternative codons, such as the amber stop codon (UAG), allowing for the site-specific insertion of selenocysteine into a protein of interest without the need for a SECIS element. nih.gov
Another innovative strategy involves re-engineering the ribosome itself. By fusing the 16S rRNA with a SECIS element, researchers have created "RiboU" ribosomes that can interpret a UAG codon as a signal for selenocysteine insertion. pnas.org This approach effectively hijacks the natural machinery for selenoprotein synthesis to enable the site-specific incorporation of selenocysteine in a programmable manner. pnas.org
Genetic code expansion techniques are also being harnessed to incorporate modified versions of selenocysteine, such as photocaged selenocysteine. acs.org This allows for the production of selenoproteins with a "protected" selenocysteine residue that can be activated by light, providing a powerful tool for studying protein function with temporal and spatial control. acs.org
Cell-free protein synthesis systems offer another versatile platform for producing selenoproteins. mdpi.comresearchgate.net These systems allow for greater control over the reaction components, facilitating the incorporation of selenocysteine by supplementing the reaction with the necessary factors. mdpi.com Furthermore, chemical synthesis methods, such as native chemical ligation, provide a means to produce selenoproteins entirely in vitro, offering precise control over the protein sequence. researchgate.netresearchgate.net
The development of these novel methodologies is not only crucial for producing sufficient quantities of selenoproteins for structural and functional studies but also opens up the possibility of creating novel proteins with enhanced catalytic activities or unique functionalities. The ability to site-specifically incorporate selenocysteine into any protein will undoubtedly accelerate research into the roles of this unique amino acid in biological processes. nih.gov
| Method | Description | Key Advantage |
| SECIS-Independent Incorporation | Utilizes engineered tRNAs (e.g., allo-tRNAs) to insert Sec at non-UGA codons. nih.govnih.gov | Bypasses the need for the complex SECIS element. tandfonline.comnih.gov |
| Engineered Ribosomes (RiboU) | Ribosomes with rRNA fused to a SECIS element to recode UAG as Sec. pnas.org | Enables site-specific Sec insertion using a standard stop codon. pnas.org |
| Genetic Code Expansion | Incorporates photocaged selenocysteine in response to an amber stop codon. acs.org | Allows for spatiotemporal control of selenoprotein activation. acs.org |
| Cell-Free Expression Systems | In vitro synthesis of selenoproteins with supplemented components. mdpi.comresearchgate.net | High degree of control over the synthesis environment. mdpi.com |
Exploration of Undiscovered Selenocysteine-Dependent Pathways and Functions
While 25 selenoprotein genes have been identified in the human genome, the functions of many of these proteins remain poorly understood. mdpi.comjst.go.jpwikipedia.org Furthermore, the vast diversity of life suggests that many more selenoproteins and selenocysteine-dependent pathways are yet to be discovered. asm.orgnih.gov A key future direction is the systematic exploration of the "selenoproteome" across different organisms to uncover novel functions.
Computational approaches have proven invaluable in identifying new selenoprotein genes. embopress.orgoup.comnih.gov By searching genomic and metagenomic data for the characteristic features of selenoprotein genes, such as an in-frame UGA codon followed by a potential SECIS element, researchers have been able to predict the existence of novel selenoproteins in a variety of organisms, from bacteria to archaea. asm.orgembopress.orgoup.complos.org These in silico predictions provide a roadmap for experimental validation and functional characterization.
Recent discoveries have expanded the known repertoire of selenoprotein families. For example, the identification of the "three selenoprotein operon" (tso) in the bacterial phylum Thermodesulfobacteriota, which includes the novel selenoprotein families TsoA, TsoB, and TsoC, points towards specialized biochemical processes in these organisms. asm.orgnih.gov Similarly, the discovery of TrsS, a radical SAM selenoprotein, in the context of a molybdopterin-dependent aldehyde oxidoreductase suggests a role in specific metabolic pathways. asm.orgnih.gov
Beyond identifying new proteins, research is also uncovering novel functions for known and newly discovered selenoproteins. For instance, some selenoproteins have been found to act as efficient peroxynitrite reductases, a function that protects cells from the damaging effects of this reactive nitrogen species. doi.org The role of selenoproteins in maintaining redox homeostasis is a recurring theme, with emerging evidence linking them to the regulation of synaptic development and memory through the control of oxidative stress in the brain. pnas.orgresearchfeatures.com The deregulation of selenoprotein function has been increasingly associated with various diseases, including neurodegenerative disorders, myopathies, and cancer, highlighting the critical importance of these proteins in human health. researchfeatures.comjst.go.jpimdnjournal.com
Future research will likely combine computational and experimental approaches to systematically map the selenoproteomes of diverse organisms. This will not only expand our knowledge of the biological roles of selenium but also has the potential to uncover novel enzymes with unique catalytic properties that could be harnessed for biotechnological and therapeutic applications. The study of selenoproteins in different physiological and pathological contexts will continue to reveal the profound impact of this "21st amino acid" on life. researchfeatures.comnih.gov
| Selenoprotein/Family | Discovered/Proposed Function | Organism/Context |
| TsoA, TsoB, TsoC | Specialized biochemical processes in a three-selenoprotein operon. asm.orgnih.gov | Thermodesulfobacteriota |
| TrsS | Role in molybdopterin-dependent aldehyde oxidoreductase pathway. asm.orgnih.gov | Bacteria |
| Various Selenoproteins | Peroxynitrite reduction. doi.org | General |
| Various Selenoproteins | Regulation of synaptic development and memory via redox homeostasis. pnas.orgresearchfeatures.com | Drosophila, Mammals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
